4-(2-Bromo-5-nitrobenzyl)-morpholine chemical structure and properties
An In-Depth Technical Guide to 4-(2-Bromo-5-nitrobenzyl)-morpholine: Synthesis, Characterization, and Properties Introduction 4-(2-Bromo-5-nitrobenzyl)-morpholine is a substituted heterocyclic compound featuring a morpho...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 4-(2-Bromo-5-nitrobenzyl)-morpholine: Synthesis, Characterization, and Properties
Introduction
4-(2-Bromo-5-nitrobenzyl)-morpholine is a substituted heterocyclic compound featuring a morpholine ring connected to a bromo- and nitro-functionalized benzyl group. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility.[1][2][3] It is often employed to enhance pharmacokinetic profiles and can engage in crucial hydrogen bonding interactions with biological targets.[3] The presence of the nitrobenzyl moiety introduces electronic and steric features that can be exploited in the design of targeted therapeutic agents or as a versatile chemical intermediate for further functionalization. This guide provides a comprehensive overview of the synthesis, structural characterization, and key properties of 4-(2-Bromo-5-nitrobenzyl)-morpholine, intended for researchers in organic synthesis and drug discovery.
Chemical Structure and Physicochemical Properties
The structural framework of the molecule consists of a morpholine ring N-alkylated at the benzylic carbon of a 2-bromo-5-nitrobenzyl group.
Chemical Structure
Caption: Chemical structure of 4-(2-Bromo-5-nitrobenzyl)-morpholine.
Physicochemical Data
The properties of 4-(2-Bromo-5-nitrobenzyl)-morpholine can be predicted based on its structure and comparison with analogous compounds.[4][5][6]
Property
Value
Molecular Formula
C₁₁H₁₃BrN₂O₃
Molecular Weight
301.14 g/mol
Appearance
Expected to be a solid at room temperature
Solubility
Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Dimethylformamide (DMF).
Storage
Store in a cool, dry place away from light. Recommended storage temperature: 2-8°C.[4]
InChI Key
(Predicted) FBOJIXYJFLJSTL-UHFFFAOYSA-N
SMILES
C1COCCN1CC2=C(C=C(C=C2)[O-])Br
Synthesis Methodology
The most direct and widely practiced method for synthesizing N-substituted morpholines is the N-alkylation of morpholine with a suitable alkyl halide.[7][8] This reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophilic nitrogen atom of the morpholine attacks the electrophilic benzylic carbon of the halide, displacing the bromide ion.[7]
The synthesis of 4-(2-Bromo-5-nitrobenzyl)-morpholine is therefore a two-stage process:
Synthesis of the Precursor: Preparation of 2-bromo-5-nitrobenzyl bromide.
N-Alkylation: Reaction of the precursor with morpholine.
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-(2-Bromo-5-nitrobenzyl)-morpholine
Executive Summary In contemporary medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on the strategic selection of bifunctional building blocks. 4-(2-Bromo-5-nitrobenzyl)-morpholine (C...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on the strategic selection of bifunctional building blocks. 4-(2-Bromo-5-nitrobenzyl)-morpholine (CAS: 2138184-96-8) has emerged as a highly versatile intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)[1][2]. Featuring orthogonal reactive sites—an aryl bromide for transition-metal-catalyzed cross-coupling and a nitro group for downstream reduction and amidation—this molecule provides a streamlined vector for constructing sterically demanding biaryl systems and nitrogen-rich heterocycles[3].
This technical guide provides an in-depth analysis of its structural significance, physicochemical properties, and field-validated synthetic protocols, designed specifically for researchers and drug development professionals.
Chemical Identity & Physicochemical Profiling
Understanding the baseline metrics of a building block is critical for predicting its behavior in biphasic reactions and purification workflows. The quantitative data for 4-(2-Bromo-5-nitrobenzyl)-morpholine is summarized below[1][2]:
The architectural design of 4-(2-Bromo-5-nitrobenzyl)-morpholine is not arbitrary; it is engineered to solve specific challenges in drug discovery:
The Morpholine Pharmacophore : The incorporation of a morpholine ring serves a dual purpose. First, it acts as a basic amine (pKa ~8.3) that is partially protonated at physiological pH, drastically improving the aqueous solubility of highly lipophilic parent scaffolds. Second, the oxygen atom reduces the overall basicity compared to piperidine, which helps optimize the lipophilic efficiency (LipE) and reduces off-target hERG liability.
The Aryl Bromide (Ortho-Steric Effect) : The bromide acts as a primary handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Crucially, its ortho-relationship to the bulky morpholinomethyl group induces a severe steric clash upon biaryl formation. This forces the resulting biaryl system out of coplanarity, a conformational restriction frequently exploited to lock kinase inhibitors into the specific dihedral angles required to access deep hydrophobic pockets in the ATP-binding site.
The Nitro Group (Masked Amine) : Positioned meta to the benzylic position, the nitro group is electronically deactivated but serves as a stable, masked aniline. Post-coupling, it can be cleanly reduced to a primary amine, opening pathways for urea formation, amidation, or cyclization into quinazolines and benzimidazoles[3][4].
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) and mechanistic causality for every reagent choice.
Protocol 1: Synthesis via Reductive Amination
The most efficient route to 4-(2-Bromo-5-nitrobenzyl)-morpholine is the direct reductive amination of 2-bromo-5-nitrobenzaldehyde with morpholine[4]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reductant due to its mildness and chemoselectivity[5].
Step 1: Imine Formation. Combine 2-bromo-5-nitrobenzaldehyde (1.0 eq) and morpholine (1.2 eq) in 1,2-dichloroethane (DCE) at room temperature.
Causality: DCE is selected over dichloromethane (DCM) because its slightly higher boiling point and distinct dielectric constant consistently yield faster reaction rates and fewer side products in NaBH(OAc)₃ reductions[5].
Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active aldehyde spot and the appearance of a new, baseline-shifted imine spot confirms complete condensation.
Step 2: Selective Reduction. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. Stir for 4-6 hours.
Causality: NaBH(OAc)₃ selectively reduces the protonated iminium ion without reducing the unreacted aldehyde or the sensitive nitro group, preventing the formation of corresponding alcohols or azo-compounds.
Step 3: Quench and Phase Separation. Quench the reaction with saturated aqueous NaHCO₃.
Causality: The weak base neutralizes the acetic acid byproduct and decomposes residual hydride. It also ensures the morpholine nitrogen is fully deprotonated, forcing the product into the organic phase.
Self-Validation (Post-Reaction): LC-MS analysis of the organic layer must exhibit a dominant peak at m/z 301.0/303.0 [M+H]⁺, displaying the characteristic 1:1 isotopic doublet of a monobrominated species.
Step 1: Reagent Assembly. Combine 4-(2-Bromo-5-nitrobenzyl)-morpholine (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.
Causality: The biphasic Dioxane/H₂O system ensures the simultaneous dissolution of the lipophilic organic substrates and the inorganic base. Pd(dppf)Cl₂ is specifically chosen because its large bite angle excels at facilitating the oxidative addition and reductive elimination of sterically hindered ortho-substituted aryl bromides.
Step 2: Degassing. Sparge the mixture with N₂ for 15 minutes prior to heating.
Causality: Rigorous exclusion of oxygen is mandatory to prevent the homocoupling of the boronic acid and the irreversible oxidation of the active Pd(0) catalytic species.
Step 3: Heating & Validation. Heat to 90°C for 12 hours.
Self-Validation (IPC): LC-MS must show the complete consumption of the m/z 301.0/303.0 doublet, replaced by a single mass peak corresponding to the cross-coupled biaryl product, confirming successful C-C bond formation.
Data Visualization
The following diagram maps the synthetic integration of 4-(2-Bromo-5-nitrobenzyl)-morpholine from basic precursors to an advanced pharmaceutical scaffold.
Figure 1: Synthetic workflow and functionalization of 4-(2-Bromo-5-nitrobenzyl)-morpholine.
4-(2-Bromo-5-nitrobenzyl)-morpholine: Comprehensive Safety Data, Handling Protocols, and Synthetic Workflows
Target Audience: Research Chemists, Toxicologists, and Drug Development Professionals Content Focus: Advanced Safety Data Sheet (SDS) interpretation, toxicological mechanisms, and self-validating synthetic protocols. Che...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Chemists, Toxicologists, and Drug Development Professionals
Content Focus: Advanced Safety Data Sheet (SDS) interpretation, toxicological mechanisms, and self-validating synthetic protocols.
Chemical Identity & Structural Significance
In modern drug discovery, 4-(2-Bromo-5-nitrobenzyl)-morpholine (CAS: 2138184-96-8) [1] serves as a highly versatile bifunctional building block. Its molecular architecture (C₁₁H₁₃BrN₂O₃, MW: 301.14 g/mol ) integrates three distinct reactive modalities:
The Morpholine Pharmacophore: A saturated heterocyclic tertiary amine that modulates physicochemical properties (e.g., pKa, aqueous solubility) and is frequently utilized to improve the pharmacokinetic profiles of target ligands[2].
The Aryl Bromide: Positioned ortho to the benzylic linkage, providing a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
The Nitroaromatic Group: A robust precursor for reduction to primary anilines, enabling subsequent amide coupling or reductive amination[3].
While synthetically valuable, the convergence of a nitroaromatic ring, a benzylic linkage, and a morpholine moiety creates a complex hazard profile that requires rigorous safety protocols and an understanding of the underlying toxicology.
Predictive Hazard Profiling & Toxicology (The SDS Deep Dive)
Because screening compounds like 4-(2-Bromo-5-nitrobenzyl)-morpholine are often synthesized in small batches, standard commercial Safety Data Sheets (SDS) may lack empirical in vivo toxicity data. As a Senior Application Scientist, I mandate that we treat this compound using a predictive Structure-Activity Relationship (SAR) hazard assessment based on its functional groups.
Nitroaromatic Toxicity & Methemoglobinemia
The most critical systemic hazard associated with this compound is its nitroaromatic moiety. Exposure via inhalation of fine powders or dermal absorption can lead to methemoglobinemia —a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, severely impairing oxygen transport[4][5].
Mechanism of Action:
Upon systemic entry, the nitro group undergoes hepatic cytochrome P450-mediated reduction. This process generates highly reactive N-hydroxylamine and nitroso intermediates. These metabolites penetrate erythrocytes and establish a redox cycle that continuously oxidizes hemoglobin, leading to cellular hypoxia and clinical cyanosis[3][6].
Fig 1: Mechanism of nitroaromatic-induced methemoglobinemia via hepatic biotransformation.
Morpholine & Benzylic Halide Hazards
The morpholine nitrogen is a basic tertiary amine. While the benzylic position is fully substituted, residual morpholine derivatives are known skin and eye irritants[2]. Furthermore, the compound should be kept away from strong oxidizing agents and concentrated acids, as morpholine derivatives can form potentially carcinogenic N-nitrosamines under specific nitrosating conditions[2].
A common workflow for this building block is the reduction of the nitro group to an aniline. The protocol below outlines a chemoselective catalytic hydrogenation designed to reduce the nitro group while preserving the ortho-bromo substituent, integrating self-validating safety checkpoints.
Workflow & Safety Checkpoints
Fig 2: Safe synthetic workflow for the chemoselective reduction of the nitroaromatic moiety.
Step-by-Step Methodology
Rationale for Catalyst Choice: Standard 10% Palladium on Carbon (Pd/C) is often too active and will cause competitive hydrodehalogenation (cleavage of the aryl bromide). To prevent this, we utilize 1% Platinum on Carbon (Pt/C) or sulfided Pt/C, which is highly chemoselective for nitro reduction over dehalogenation.
Safe Weighing & Transfer:
Action: Weigh 1.0 g (3.32 mmol) of 4-(2-Bromo-5-nitrobenzyl)-morpholine inside a Class II Type B2 powder-weighing hood.
Causality: This prevents the inhalation of micro-dust particles, eliminating the primary vector for nitroaromatic-induced methemoglobinemia.
Solvent Preparation:
Action: Dissolve the compound in 20 mL of anhydrous Ethanol/Ethyl Acetate (1:1 v/v) in a heavy-walled hydrogenation flask.
Causality: Morpholine derivatives are highly soluble in moderately polar aprotic/protic mixtures. Ethyl acetate helps solubilize the starting material, while ethanol facilitates proton transfer during the reduction.
Inerting & Catalyst Addition:
Action: Purge the flask with Argon for 5 minutes. Carefully add 0.05 g of 1% Pt/C.
Causality: Dry carbon-based catalysts are highly pyrophoric. The Argon blanket prevents spontaneous ignition upon contact with solvent vapors.
Hydrogenation:
Action: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 2-4 hours. Monitor via LC-MS.
Causality: Low pressure (1 atm) and ambient temperature are strictly maintained to further suppress the thermodynamic drive for aryl bromide cleavage.
Quenching & Filtration (Critical Safety Step):
Action: Once the reaction is complete, purge the system with Argon to remove all H₂. Add 2 mL of deionized water to the reaction mixture to slurry the catalyst. Filter the mixture through a pad of Celite.
Causality: Filtering dry, hydrogen-saturated catalyst exposes it to atmospheric oxygen, frequently causing laboratory fires. Slurrying the catalyst in water neutralizes its pyrophoric potential before it hits the filter paper.
Emergency Response & Decontamination
In the event of an accidental exposure or spill, standard laboratory responses must be augmented with specific protocols for nitroaromatics and morpholine derivatives[7].
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use organic solvents (like ethanol or acetone) to clean the skin, as this will drastically increase the dermal absorption rate of the lipophilic nitroaromatic compound.
Inhalation: Move the victim to fresh air immediately. Monitor the lips and nail beds for a bluish tint (cyanosis), which is the primary clinical indicator of methemoglobinemia[7]. If cyanosis is present, administer 100% oxygen and seek immediate emergency medical attention (intravenous Methylene Blue is the standard clinical antidote for severe methemoglobinemia).
Spill Cleanup: Do not sweep dry powders. Dampen the spill with water to suppress dust generation. Collect the material using non-sparking tools and place it in a sealed, clearly labeled hazardous waste container for high-temperature incineration.
High-Resolution Mass Spectrometric Profiling of 4-(2-Bromo-5-nitrobenzyl)-morpholine: Exact Mass Determination and Analytical Methodologies
Executive Summary In the landscape of modern drug discovery and development, the precise characterization of synthetic intermediates is a foundational requirement. 4-(2-Bromo-5-nitrobenzyl)-morpholine (CAS No.: 2138184-9...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery and development, the precise characterization of synthetic intermediates is a foundational requirement. 4-(2-Bromo-5-nitrobenzyl)-morpholine (CAS No.: 2138184-96-8) is a highly versatile building block[1]. The morpholine moiety frequently acts as a solubilizing pharmacophore, while the bromo and nitro groups provide orthogonal reactive handles for transition-metal-catalyzed cross-coupling and reductive amination workflows.
As a Senior Application Scientist, I approach the characterization of this molecule not merely as a routine check, but as a critical quality attribute assessment. Relying solely on nominal mass or average molecular weight is insufficient for definitive structural confirmation. High-Resolution Mass Spectrometry (HRMS)—utilizing Orbitrap or Quadrupole-Time-of-Flight (Q-TOF) analyzers—is required to determine the exact mass, confirm the elemental composition, and validate the isotopic fine structure[2].
This whitepaper provides an in-depth technical guide detailing the physicochemical mass properties of 4-(2-Bromo-5-nitrobenzyl)-morpholine and outlines a self-validating HRMS protocol for its precise analytical determination.
Physicochemical and Isotopic Mass Profiling
A common pitfall in early-stage laboratory workflows is conflating average molecular weight with exact mass. The average molecular weight (301.14 g/mol ) accounts for the natural terrestrial abundance of all isotopes and is strictly used for bulk stoichiometric calculations[1]. Conversely, the exact mass (monoisotopic mass) is the calculated mass of the molecule containing only the most abundant isotopes (e.g.,
12
C,
1
H,
79
Br,
14
N,
16
O).
Because bromine possesses two stable isotopes (
79
Br and
81
Br) in a nearly 1:1 natural abundance ratio, 4-(2-Bromo-5-nitrobenzyl)-morpholine exhibits a highly diagnostic isotopic signature. In positive Electrospray Ionization (ESI+), the mass spectrum will present a distinct doublet separated by exactly ~1.998 Da, representing the [M+H]
+
ions for both isotopologues.
Quantitative Mass Data Summary
Parameter
Value
Causality / Analytical Significance
Chemical Formula
C
11
H
13
BrN
2
O
3
Defines the elemental composition and degree of unsaturation[1].
Average Molecular Weight
301.14 g/mol
Utilized exclusively for synthetic reagent weighing and molarity calculations.
Exact Mass (Monoisotopic,
79
Br)
300.0109 Da
Serves as the theoretical base peak for HRMS identification.
Exact Mass (Isotopic,
81
Br)
302.0089 Da
Confirms the presence of the bromine atom via the M+2 peak.
[M+H]
+
Ion (
79
Br)
301.0182 m/z
The primary target m/z in positive electrospray ionization (ESI+).
[M+H]
+
Ion (
81
Br)
303.0162 m/z
The M+2 peak in ESI+; expected at ~97% of the intensity of the M peak.
HRMS Analytical Workflow and Causality
To unambiguously confirm the identity of 4-(2-Bromo-5-nitrobenzyl)-morpholine, analytical scientists must deploy a robust, self-validating methodology. The following protocol details the exact mass determination using a hybrid Quadrupole-Orbitrap mass spectrometer[3]. Every step is engineered to ensure data integrity and eliminate false positives.
Action: Infuse a vendor-provided positive ion calibration solution (e.g., Pierce LTQ ESI Positive Ion Calibration Solution) prior to sample analysis.
Causality: Calibration establishes the precise mathematical relationship between the ion oscillation frequency in the Orbitrap analyzer and the m/z ratio. This ensures sub-ppm mass accuracy, which is non-negotiable for unambiguous elemental formula confirmation[4].
Step 2: Sample Preparation
Action: Dissolve the compound in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (v/v).
Causality: The basic nitrogen of the morpholine ring is readily protonated in acidic media. Formic acid acts as the proton donor, ensuring maximum ionization efficiency to form the [M+H]
+
species, while the organic/aqueous blend optimizes droplet surface tension for electrospray.
Step 3: Electrospray Ionization (ESI+)
Action: Introduce the sample via direct infusion at 5 µL/min. Set the spray voltage to 3.5 kV and the heated capillary temperature to 275°C.
Causality: These parameters optimize Taylor cone stability and droplet desolvation. The capillary temperature is strictly capped at 275°C to prevent in-source thermal degradation or unintended fragmentation of the labile nitro group.
Step 4: Mass Analysis (Orbitrap Acquisition)
Action: Acquire full-scan MS data across an m/z range of 150–500. Set the mass resolving power to 70,000 FWHM (at m/z 200).
Causality: A resolving power of >70,000 is critical to separate the target analyte from isobaric background matrix interferences[5]. This high resolution guarantees that the measured mass reflects the pure compound rather than a convoluted peak[3].
Step 5: Data Processing and Isotopic Validation
Action: Extract the ion chromatograms for m/z 301.0182 and 303.0162 using a narrow mass tolerance window (≤ 5 ppm). Calculate the mass error (
Δ
m/z) and evaluate the isotopic intensity ratio.
Causality: The absolute mass accuracy (< 5 ppm error) confirms the C
11
H
13
BrN
2
O
3
formula. Observing the ~1:1 intensity ratio between m/z 301.0182 and 303.0162 acts as a self-validating internal check, definitively proving the presence of the single bromine atom.
Workflow Visualization
The logical progression of the exact mass determination workflow is illustrated below.
HRMS analytical workflow for 4-(2-Bromo-5-nitrobenzyl)-morpholine exact mass determination.
Conclusion
The transition from nominal mass estimation to high-resolution exact mass determination represents a fundamental leap in analytical confidence. By leveraging the proton affinity of the morpholine ring and the distinct isotopic signature of the bromo-nitrobenzyl moiety, researchers can utilize HRMS to unequivocally validate 4-(2-Bromo-5-nitrobenzyl)-morpholine. Adhering to the causality-driven protocols outlined in this guide ensures that structural characterization remains a self-validating, error-free component of the drug development pipeline.
The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry - thermofisher.
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solubility profile of 4-(2-Bromo-5-nitrobenzyl)-morpholine in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 4-(2-Bromo-5-nitrobenzyl)-morpholine in Organic Solvents Authored by: A Senior Application Scientist Foreword: The Imperative of Solubility in Modern Drug Discover...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Solubility Profile of 4-(2-Bromo-5-nitrobenzyl)-morpholine in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental yet critical hurdles is its solubility. A compound's ability to dissolve in a given solvent system dictates its bioavailability, ease of formulation, and ultimately, its therapeutic efficacy.[1][2][3] The molecule at the center of this guide, 4-(2-Bromo-5-nitrobenzyl)-morpholine, represents a class of substituted benzyl morpholines that are of significant interest as intermediates in the synthesis of novel therapeutics. The morpholine moiety is often incorporated to enhance aqueous solubility and metabolic stability, while the substituted benzyl group provides a scaffold for further chemical modification.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a foundational understanding of solubility principles, detailed experimental methodologies for its determination, and a framework for interpreting the resulting data. As no specific experimental solubility data for 4-(2-Bromo-5-nitrobenzyl)-morpholine is readily available in public literature, this guide is designed to empower researchers with the necessary tools to generate and interpret this crucial dataset.
Theoretical Underpinnings of Solubility
The age-old axiom "like dissolves like" provides a qualitative starting point for predicting solubility. However, a more quantitative and predictive framework is essential for systematic solvent screening and formulation development.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful model for predicting solute-solvent interactions by deconstructing the total cohesive energy density into three distinct components:
δd (Dispersion forces): Energy derived from atomic-level forces.
δp (Polar forces): Energy from dipolar intermolecular forces.
δh (Hydrogen bonding forces): Energy from the formation of hydrogen bonds.
Each molecule, whether a solute or a solvent, can be described by a point in a three-dimensional "Hansen space" defined by these three parameters.[4] The principle is straightforward: the smaller the distance between the solute and the solvent in this space, the more likely they are to be miscible. This distance, known as the Ra, is calculated using the following equation:
Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²
A lower Ra value signifies a higher affinity and, therefore, better solubility. This model is invaluable for pre-screening solvents and understanding the nature of the interactions that govern the solubility of 4-(2-Bromo-5-nitrobenzyl)-morpholine.
Computational Models: COSMO-RS
For a more advanced, ab initio prediction of solubility, methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed. This quantum chemistry-based model calculates the thermodynamic properties of fluids and solutions, offering predictive power without the need for extensive empirical data. While computationally intensive, COSMO-RS can provide profound insights into solute-solvent interactions at a molecular level, guiding solvent selection in complex systems.
Experimental Determination of Solubility Profile
A comprehensive understanding of a compound's solubility requires distinguishing between two key measurements: kinetic and thermodynamic solubility.
Kinetic Solubility: Measures the concentration of a compound that stays in solution after being rapidly dissolved from a high-concentration stock (typically in DMSO) into an aqueous buffer. It is a high-throughput method used in early discovery to identify compounds that might precipitate in assays.[5][6]
Thermodynamic Solubility: Represents the true equilibrium solubility, where an excess of the solid compound is allowed to equilibrate with the solvent over an extended period. This "gold standard" measurement is crucial for later-stage development and formulation.[5][7]
Mandatory Visualization: Experimental Workflow
The following diagram outlines the logical flow for determining the thermodynamic solubility of 4-(2-Bromo-5-nitrobenzyl)-morpholine.
Caption: Workflow for Thermodynamic Solubility Determination.
0.22 µm syringe filters (ensure filter material is compatible with the solvent)
Analytical balance
HPLC-UV or UV-Vis Spectrophotometer
Methodology:
Preparation of Saturated Solution:
Add an excess amount of solid 4-(2-Bromo-5-nitrobenzyl)-morpholine to a vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment.
Accurately add a known volume of the chosen solvent (e.g., 2 mL).
Seal the vials to prevent solvent evaporation.
Equilibration:
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
Agitate the samples for 24 to 48 hours. This extended time is crucial to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved compound.
Sample Processing:
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
Carefully draw the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.
Quantification:
Prepare a series of dilutions of the clear filtrate using the same solvent.
Quantify the concentration of 4-(2-Bromo-5-nitrobenzyl)-morpholine in the diluted samples using a pre-validated analytical method (HPLC or UV-Vis, as described below).
Protocol 2: Analytical Quantification by HPLC-UV
Causality: HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradants, ensuring accurate quantification.
Method Development:
Develop a reverse-phase HPLC method capable of resolving 4-(2-Bromo-5-nitrobenzyl)-morpholine. A C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.
Determine the retention time and the optimal UV wavelength (λ-max) for detection.
Calibration Curve Preparation:
Prepare a high-concentration stock solution of the compound in the chosen solvent of known concentration.
Create a series of at least five calibration standards by serially diluting the stock solution.
Inject each standard into the HPLC system and record the peak area.
Plot the peak area versus concentration to generate a calibration curve. The curve must have a correlation coefficient (R²) of >0.99 for the assay to be considered valid.[8]
Sample Analysis:
Inject the diluted filtrate samples.
Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the diluted samples.
Multiply by the dilution factor to determine the final solubility concentration in the original saturated solution.
Protocol 3: Analytical Quantification by UV-Vis Spectroscopy
Causality: UV-Vis spectroscopy is a simpler, faster alternative to HPLC, suitable for pure compounds in non-UV-absorbing solvents. Its validity depends on the compound having a distinct chromophore.
Wavelength Selection:
Scan a dilute solution of the compound to determine the wavelength of maximum absorbance (λ-max).
Calibration Curve Preparation:
Similar to the HPLC method, prepare a set of at least five standards of known concentration.
Measure the absorbance of each standard at the predetermined λ-max.
Plot absorbance versus concentration. According to the Beer-Lambert law, this relationship should be linear, with an R² >0.99.[9][10]
Sample Analysis:
Measure the absorbance of the diluted filtrate samples.
Use the calibration curve's equation to calculate the concentration.
Apply the dilution factor to determine the final solubility.
Data Presentation and Interpretation
Solubility data should be presented clearly to allow for easy comparison and interpretation.
Hypothetical Solubility Profile of 4-(2-Bromo-5-nitrobenzyl)-morpholine
The following table presents a hypothetical but realistic solubility profile for the target compound in a range of common organic solvents at 25°C. This serves as a template for presenting experimentally determined data.
Solvent
Polarity Index
Hansen Parameters (δd, δp, δh)
Hypothetical Solubility (mg/mL)
USP Classification
Hexane
0.1
(14.9, 0.0, 0.0)
< 0.1
Practically Insoluble
Dichloromethane
3.1
(17.0, 7.3, 7.1)
55
Freely Soluble
Ethyl Acetate
4.4
(15.8, 5.3, 7.2)
28
Soluble
Acetone
5.1
(15.5, 10.4, 7.0)
120
Very Soluble
Acetonitrile
5.8
(15.3, 18.0, 6.1)
95
Very Soluble
Ethanol
4.3
(15.8, 8.8, 19.4)
45
Freely Soluble
Methanol
5.1
(14.7, 12.3, 22.3)
60
Freely Soluble
Dimethyl Sulfoxide (DMSO)
7.2
(18.4, 16.4, 10.2)
> 200
Very Soluble
Water
10.2
(15.5, 16.0, 42.3)
< 0.1
Practically Insoluble
Note: Hansen parameter values are approximate and sourced from publicly available data.[11][12]
Interpreting the Data
The structure of 4-(2-Bromo-5-nitrobenzyl)-morpholine—with its polar nitro group, ether and amine functionalities in the morpholine ring, and the relatively nonpolar bromobenzyl group—suggests a complex solubility profile.
High Solubility in Polar Aprotic Solvents: The high hypothetical solubility in DMSO and Acetonitrile is expected. These solvents have strong polar (δp) components that can interact favorably with the nitro group and the morpholine ether oxygen.
Good Solubility in Alcohols: Methanol and ethanol can act as both hydrogen bond donors and acceptors, interacting with the morpholine nitrogen and the nitro group's oxygens, leading to good solubility.
Insolubility in Nonpolar Solvents: The compound's overall polarity makes it practically insoluble in nonpolar solvents like hexane.
Aqueous Insolubility: Despite the presence of the morpholine ring, the large, hydrophobic bromobenzyl group and the nitro group significantly reduce its aqueous solubility. This is a common challenge in drug development, where molecules are often "brick dust" (highly insoluble).[2]
Mandatory Visualization: Application of Solubility Data
This diagram illustrates the central role of solubility data in the drug discovery pipeline.
Caption: Application of Solubility Data in R&D.
Conclusion: A Self-Validating Approach to a Critical Parameter
The solubility profile of a compound like 4-(2-Bromo-5-nitrobenzyl)-morpholine is not merely a set of data points; it is a critical piece of its chemical identity that profoundly influences its utility. While pre-existing data for this specific molecule is not available, the theoretical principles and rigorous experimental protocols outlined in this guide provide a robust framework for its determination.
The described methodologies, particularly the use of multi-point calibration curves and system suitability checks in HPLC, are inherently self-validating. They ensure that the data generated is accurate, reproducible, and reliable. By systematically applying these protocols, researchers can confidently characterize the solubility of 4-(2-Bromo-5-nitrobenzyl)-morpholine, enabling informed decisions in synthetic chemistry, medicinal chemistry, and pharmaceutical formulation, thereby accelerating the path from discovery to application.
References
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
News-Medical. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. [Link]
Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]
Popa, G. (2020, May 11). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]
Lin, Y., & Smart, N. G. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 68(17), 2957–2961. [Link]
Bevan, C. D., & Lloyd, R. S. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]
Biorelevant.com. (n.d.). Solubility Check in FaSSIF or FeSSIF by HPLC. [Link]
Gökçe, E. H., & Korkmaz, E. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 28(2), 99-112. [Link]
Al-Bayati, Y. K. F. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]
Sravani, G., et al. (2018). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. [Link]
Schmatz, D. A., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. BioResources, 14(3), 7264-7279. [Link]
Al-Shehri, S., et al. (2023). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. Scientific Reports, 13(1), 11535. [Link]
Kumar, R., et al. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 8(6), 725-728. [Link]
ResearchGate. (n.d.). Calculated Hansen Solubility Parameters for Some Common Solvents and... [Download Table]. [Link]
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
Oprisiu, I., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics, 43(2), e2300216. [Link]
Roy, S., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 3(11), 4384-4387. [Link]
Application Note: 4-(2-Bromo-5-nitrobenzyl)-morpholine as a Trifunctional Scaffold in Kinase Inhibitor Discovery
Executive Summary In modern structure-based drug design (SBDD), the rapid assembly of complex, target-specific molecules relies heavily on versatile, multi-functional building blocks. 4-(2-Bromo-5-nitrobenzyl)-morpholine...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern structure-based drug design (SBDD), the rapid assembly of complex, target-specific molecules relies heavily on versatile, multi-functional building blocks. 4-(2-Bromo-5-nitrobenzyl)-morpholine (CAS: 2138184-96-8) has emerged as a privileged trifunctional scaffold, particularly in the development of targeted therapeutics for oncology and immunology [1]. This application note details the structural rationale, physicochemical properties, and validated synthetic protocols for deploying this precursor in the discovery of novel kinase inhibitors, with a specific focus on the PI3K/AKT/mTOR signaling cascade.
Structural Rationale & Pharmacophore Mapping
The architectural design of 4-(2-Bromo-5-nitrobenzyl)-morpholine offers three distinct vectors for divergent synthesis and target engagement:
The Morpholine Ring (Hinge Binder): Morpholine is a classic pharmacophore in PI3K and mTOR inhibitors (e.g., Buparlisib, PI-103). The oxygen atom acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 (PI3Kα) or Val882 (PI3Kγ/δ) in the ATP-binding hinge region [2].
The Aryl Bromide (Core Assembly Vector): The bromine atom at the ortho-position serves as a highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the modular attachment of central heterocyclic cores (e.g., pyrimidines, quinazolines) [3].
The Nitro Group (Solvent-Exposed Vector): Positioned meta to the benzylic linker, the nitro group functions as a masked aniline. Following core assembly, selective reduction yields a primary amine, which can be further derivatized into amides, ureas, or sulfonamides to engage the solvent-exposed region, thereby tuning both target selectivity and pharmacokinetic (ADME) properties.
Fig 1: Divergent synthetic workflow utilizing the trifunctional morpholine scaffold.
Validated Synthetic Protocols
The following protocols represent a self-validating system for the synthesis and downstream functionalization of the scaffold. Each step includes mechanistic causality and in-process controls (IPCs) to ensure reproducibility.
Protocol A: Primary Synthesis via Reductive Amination
Objective: Synthesize 4-(2-Bromo-5-nitrobenzyl)-morpholine from commercially available 2-bromo-5-nitrobenzaldehyde.
Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen over sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde to a benzyl alcohol. Furthermore, it is completely chemoselective, leaving the sensitive nitro group intact [4].
Step-by-Step Procedure:
Imine Formation: Dissolve 2-bromo-5-nitrobenzaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add morpholine (1.2 eq, 12 mmol) and glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at ambient temperature for 2 hours.
Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 eq, 15 mmol) to control the mild exothermic reaction.
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.
In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the aldehyde peak disappears and a new peak emerges with an m/z of 301.0 / 303.0 [M+H]⁺, displaying the characteristic 1:1 isotopic pattern of a mono-brominated species.
Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the product as a pale yellow solid.
Protocol B: Core Assembly via Suzuki-Miyaura Cross-Coupling
Objective: Install a heteroaryl core at the 2-position.
Causality & Reagent Selection: The ortho-substitution creates significant steric hindrance. Therefore, Pd(dppf)Cl₂ is selected as the catalyst; its bidentate dppf ligand provides a large bite angle that facilitates the challenging oxidative addition and reductive elimination steps in sterically congested environments.
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk flask, combine 4-(2-Bromo-5-nitrobenzyl)-morpholine (1.0 eq), a heteroaryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v). The biphasic system ensures solubility of both the organic substrates and the inorganic base.
Reaction: Purge the flask with N₂ for 10 minutes. Heat the mixture to 90 °C for 8 hours.
IPC: Monitor by TLC (UV active). The starting bromide should be fully consumed.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with EtOAc.
Objective: Unmask the aniline for final derivatization.
Causality & Reagent Selection: Iron powder and ammonium chloride (Fe/NH₄Cl) in aqueous ethanol are utilized instead of catalytic hydrogenation (Pd/C, H₂). This classical Béchamp-type reduction prevents unwanted hydrodehalogenation (if halogens are present on the newly installed core) and avoids catalyst poisoning by sulfur- or nitrogen-rich heterocycles.
Step-by-Step Procedure:
Reaction: Dissolve the coupled nitro intermediate in EtOH/H₂O (4:1). Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).
Heating: Reflux at 80 °C for 4 hours.
Workup: Filter the hot mixture through Celite to remove iron oxides. Concentrate the filtrate, basify with aqueous NaOH (pH 10) to free-base the morpholine and aniline, and extract with EtOAc.
Quantitative Data & Optimization
Table 1: Physicochemical Profile of 4-(2-Bromo-5-nitrobenzyl)-morpholine
Property
Value
Drug-Discovery Implication
Molecular Weight
301.14 g/mol
Leaves ~200 Da for core/tail additions (Rule of 5 compliant).
Partially ionized at physiological pH; balances solubility and permeability.
Table 2: Optimization of Reductive Amination Conditions
Reducing Agent
Solvent
Additive
Yield (%)
Observation / Causality
NaBH₄
MeOH
None
45%
Significant reduction of aldehyde to benzyl alcohol.
NaBH₃CN
MeOH
AcOH (cat.)
72%
Good yield, but generates toxic HCN gas during workup.
NaBH(OAc)₃
DCE
AcOH (1 eq)
94%
Optimal chemoselectivity; safe and highly scalable.
Biological Context: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade driving cell survival, proliferation, and metabolism. Hyperactivation of this pathway is a hallmark of numerous malignancies [5]. Scaffolds utilizing the morpholine moiety, such as 4-(2-Bromo-5-nitrobenzyl)-morpholine, are uniquely positioned to competitively bind the ATP pocket of Class I PI3Ks [6]. The modularity of the bromo and nitro vectors allows medicinal chemists to rapidly synthesize analogs that overcome isoform-specific resistance or metabolic dysregulation.
Fig 2: PI3K/AKT/mTOR signaling cascade targeted by morpholine-derived kinase inhibitors.
References
US9428456B2 - 1-[m-carboxamido(hetero)
Occurrence of Morpholine in Central Nervous System Drug Discovery
Source: ACS Chemical Neuroscience
URL:[Link]
Recent development of ATP-competitive small molecule phosphatidylinositol-3-kinase inhibitors as anticancer agents
Source: Oncotarget
URL:[Link]
Research update on the anticancer effects of buparlisib
Source: National Institutes of Health (NIH / PMC)
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 4-(2-Bromo-5-nitrobenzyl)-morpholine
Mechanistic Insights: Electronic Activation vs. Steric Chelation
4-(2-Bromo-5-nitrobenzyl)-morpholine (CAS: 2138184-96-8) is a highly versatile building block in medicinal chemistry, frequently utilized to introduce solubilizing morpholine motifs into target pharmacophores[1]. However, the reactivity of this specific aryl bromide in palladium-catalyzed cross-coupling is governed by two competing molecular features:
Electronic Activation (The Nitro Group): The nitro group at the 5-position is situated para to the bromide leaving group. This strong electron-withdrawing effect reduces the electron density of the C–Br bond via resonance, drastically lowering the activation energy required for the initial oxidative addition of the Pd(0) species[2].
Chelation & Catalyst Poisoning (The Morpholine Group): The morpholinomethyl group at the ortho position introduces a significant synthetic hurdle. Following oxidative addition, the Lewis basic nitrogen of the morpholine ring can coordinate to the electrophilic Pd(II) center. Because the nitrogen is separated from the palladium-bearing carbon by exactly three atoms (C1, the benzylic carbon, and the nitrogen itself), this intramolecular chelation forms a highly stable 5-membered palladacycle intermediate[3]. This off-target state effectively sequesters the catalyst and stalls the subsequent transmetalation step.
Causality of Experimental Choices:
To circumvent catalyst sequestration, the choice of ligand is critical. Standard monodentate ligands (e.g., PPh3) often fail to provide sufficient steric bulk, leading to high rates of catalyst precipitation and poor yields[4]. Instead, employing bulky bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or sterically demanding Buchwald ligands (e.g., SPhos) is strictly recommended. These ligands occupy the coordination sphere of the Pd(II) center, sterically occluding the morpholine nitrogen and enforcing the desired catalytic cycle.
Quantitative Data & Optimization
The following table summarizes the optimization landscape for coupling 4-(2-Bromo-5-nitrobenzyl)-morpholine with a standard arylboronic acid, demonstrating the critical impact of ligand selection.
Table 1: Optimization of Catalyst and Base for 4-(2-Bromo-5-nitrobenzyl)-morpholine Coupling
Optimal yield; high turnover frequency (TOF) via steric occlusion.
Catalytic Cycle & Competing Pathways
The diagram below illustrates the standard Suzuki-Miyaura mechanism alongside the competing off-target palladacycle pathway that must be managed when working with ortho-aminomethyl aryl halides.
Figure 1: Catalytic cycle of Suzuki coupling showing the competing palladacycle formation.
Self-Validating Experimental Protocol
This protocol utilizes the optimized Pd2(dba)3 / SPhos system to ensure maximum conversion. It incorporates strict in-process controls (IPCs) to validate each phase of the reaction, ensuring a self-correcting workflow.
Materials:
4-(2-Bromo-5-nitrobenzyl)-morpholine (1.0 equiv)
Arylboronic acid or pinacol ester (1.5 equiv)
Pd2(dba)3 (2.5 mol% Pd, 5 mol% total Pd)
SPhos (10 mol%)
Cs2CO3 (3.0 equiv)
Solvent: 1,4-Dioxane / H2O (4:1 v/v)
Phase 1: Reagent Assembly & Catalyst Activation
Degassing: To a Schlenk flask, add 1,4-Dioxane and H2O. Sparge the solvent mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich SPhos ligand and the active Pd(0) species, terminating the catalytic cycle before it begins.
Loading: Add 4-(2-Bromo-5-nitrobenzyl)-morpholine, arylboronic acid, and Cs2CO3 to the flask.
Catalyst Addition: Inside a glovebox or under a strict Argon counter-flow, add Pd2(dba)3 and SPhos.
IPC Checkpoint 1 (Visual Validation): Upon mixing and slight warming (40 °C) for 5 minutes, the mixture should transition from a dark purple/red (Pd2(dba)3) to a pale yellow/orange. This visual shift confirms the successful formation of the active monomeric Pd(0)-SPhos species.
Phase 2: Reaction Execution
Seal the flask and heat to 100 °C in a pre-heated oil bath.
Stir vigorously (800 rpm) to ensure optimal biphasic mixing between the aqueous base and the organic solvent.
IPC Checkpoint 2 (TLC/LC-MS Validation): After 2 hours, sample the organic layer. Perform TLC (Hexanes/EtOAc 3:1). The highly UV-active starting material (Rf ~0.4) must be completely consumed, replaced by a new, more polar spot. LC-MS should confirm the mass of the cross-coupled product and the absence of the off-target palladacycle mass.
Phase 3: Workup & Purification (Acid-Base Extraction)
This specific workup exploits the basicity of the morpholine ring to achieve a highly pure crude product, often bypassing the need for immediate column chromatography.
Cool the reaction to room temperature, dilute with EtOAc (10 volumes), and filter through a pad of Celite to remove palladium black.
Acidification: Transfer the filtrate to a separatory funnel. Extract the organic layer with 1M HCl (3 x 15 mL). Causality: The product, containing the basic morpholine group, will protonate and partition entirely into the aqueous layer.
Validation: Discard the organic layer, which safely traps unreacted homocoupled boronic acid, neutral organic impurities, and ligand oxides.
Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches 10-11. The product will precipitate as a free base.
Extract the aqueous layer with fresh EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.
IPC Checkpoint 3 (NMR Validation): Run a crude 1H NMR. The disappearance of the distinct aryl bromide proton signals and the shift of the benzylic CH2 protons (typically moving to δ 3.5-3.6 ppm) act as the final validation of a successful coupling.
References
"Lithioarene Cycliacylation and Pd-Catalyzed Aminoethylation/Cyclization to Access Electronically Diverse Saturated Isoquinoline Derivatives." The Journal of Organic Chemistry, ACS Publications (2021). Available at: [Link]
Dupont, J., et al. "The Potential of Palladacycles: More Than Just Precatalysts." Chemical Reviews, ACS Publications (2005). Available at: [Link]
Application Notes and Protocols: Chemoselective Catalytic Reduction of the Nitro Group in 4-(2-Bromo-5-nitrobenzyl)-morpholine
Abstract The selective reduction of an aromatic nitro group to its corresponding amine is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. This document...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The selective reduction of an aromatic nitro group to its corresponding amine is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. This document provides a comprehensive guide to the catalytic reduction of the nitro group in 4-(2-Bromo-5-nitrobenzyl)-morpholine to yield 4-(5-amino-2-bromobenzyl)-morpholine. This transformation is critical as the resulting aminobenzyl-morpholine is a versatile scaffold for further synthetic elaborations. A primary challenge in this synthesis is the chemoselective reduction of the nitro group in the presence of a benzylic C-Br bond, which is susceptible to hydrogenolysis. This guide details reaction mechanisms, compares various catalytic systems, and provides step-by-step protocols to achieve high yields and selectivity.
Introduction
Aromatic amines are pivotal intermediates in the synthesis of a wide range of materials, including dyes, agrochemicals, and, most notably, active pharmaceutical ingredients (APIs).[1][2] The reduction of the corresponding nitroarenes is one of the most efficient and widely used methods for their preparation.[2] The substrate in focus, 4-(2-Bromo-5-nitrobenzyl)-morpholine, presents a specific challenge due to the presence of a bromine atom on the aromatic ring. This halogen is susceptible to cleavage under certain reductive conditions, a process known as hydrodehalogenation. Therefore, the choice of catalyst and reaction conditions is paramount to ensure the selective reduction of the nitro group while preserving the C-Br bond.[3][4]
This application note explores several robust and selective methods for this transformation, with a focus on catalytic hydrogenation and transfer hydrogenation. We will delve into the rationale behind the selection of specific catalysts, such as Palladium on carbon (Pd/C), Raney Nickel, and systems for transfer hydrogenation, explaining the underlying principles that govern their chemoselectivity.
Mechanistic Considerations
The catalytic reduction of nitroarenes is a complex process that proceeds through a series of intermediates.[5] While the exact mechanism can vary depending on the catalyst and reaction conditions, the generally accepted pathway involves the stepwise reduction of the nitro group.
The reaction typically proceeds through nitroso and hydroxylamine intermediates.[6] The initial step is the reduction of the nitro group (NO₂) to a nitroso group (NO), followed by further reduction to a hydroxylamine (NHOH). The final step is the reduction of the hydroxylamine to the amine (NH₂).[7][8] It is crucial to drive the reaction to completion, as the accumulation of hydroxylamine intermediates can sometimes lead to undesired side products.[7]
Caption: Generalized pathway for nitro group reduction.
Selecting the Right Catalytic System: A Comparative Analysis
The success of the reduction of 4-(2-Bromo-5-nitrobenzyl)-morpholine hinges on the careful selection of the catalyst and hydrogen source. The primary goal is to maximize the yield of the desired amine while minimizing the hydrodehalogenation of the C-Br bond.
Catalyst System
Hydrogen Source
Key Advantages
Considerations for 4-(2-Bromo-5-nitrobenzyl)-morpholine
High risk of dehalogenation, especially with bromine and iodine.[3] Careful control of reaction time and temperature is crucial.
Raney® Nickel
H₂ gas
Cost-effective, highly active, often preferred to prevent dehalogenation of aromatic halides.[3][9]
Can be pyrophoric and requires careful handling. May require higher pressures or temperatures than Pd/C.
Iron (Fe) in Acidic Media
In situ from Fe + Acid
Classic, cost-effective, and generally selective for nitro groups.[9]
Requires stoichiometric amounts of metal and produces significant iron salt waste, complicating purification.
Tin(II) Chloride (SnCl₂)
Stoichiometric reductant
Mild and highly selective for nitro groups over many other functional groups.[10]
Generates stoichiometric tin waste, which can be problematic for scale-up and purification.
Transfer Hydrogenation
Formic acid, Ammonium formate, Hydrazine
Avoids the use of high-pressure hydrogen gas, often shows excellent chemoselectivity.[11][12]
Catalyst and hydrogen donor selection is critical for efficiency and selectivity.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Catalysts like Palladium on Carbon and Raney® Nickel can be pyrophoric when dry and should be handled with care, preferably under an inert atmosphere or as a wet slurry. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol is often the preferred starting point for halogenated nitroarenes due to the lower propensity of Raney® Nickel to catalyze hydrodehalogenation compared to Palladium catalysts.[3]
Materials:
4-(2-Bromo-5-nitrobenzyl)-morpholine (1.0 eq)
Raney® Nickel (approx. 10-20% w/w of the substrate, as a slurry in water or ethanol)
Ethanol or Methanol (solvent)
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
Catalyst Preparation: In a hydrogenation flask, carefully add the Raney® Nickel slurry. If using a water slurry, decant the water and wash the catalyst with the reaction solvent (e.g., ethanol) multiple times. Caution: Keep the Raney® Nickel wet at all times to prevent ignition.[9]
Reaction Setup: Dissolve 4-(2-Bromo-5-nitrobenzyl)-morpholine in the chosen solvent (e.g., ethanol) and add it to the hydrogenation flask containing the prepared catalyst.
Hydrogenation:
Securely attach the flask to the hydrogenation apparatus.
Purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
Introduce hydrogen gas, typically to a pressure of 1-4 atm.[9]
Begin vigorous stirring. The reaction is typically run at room temperature but may require gentle heating.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
Work-up and Isolation:
Carefully vent the excess hydrogen and purge the system with an inert gas.
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Important: Keep the filter cake wet with solvent during filtration to prevent the catalyst from igniting upon exposure to air.
Rinse the filter cake with additional solvent.
Concentrate the filtrate under reduced pressure to obtain the crude 4-(5-amino-2-bromobenzyl)-morpholine.
The product can be purified further by column chromatography or recrystallization if necessary.
Protocol 2: Transfer Hydrogenation using Palladium on Carbon and a Hydrogen Donor
Transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas and can sometimes provide enhanced chemoselectivity.[11][12] Ammonium formate is a commonly used hydrogen donor.
Materials:
4-(2-Bromo-5-nitrobenzyl)-morpholine (1.0 eq)
10% Palladium on Carbon (Pd/C) (5-10 mol%)
Ammonium formate (3-5 eq)
Methanol or Ethanol (solvent)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(2-Bromo-5-nitrobenzyl)-morpholine in the chosen solvent (e.g., methanol).
Reagent Addition: Carefully add the 10% Pd/C catalyst to the solution, followed by the portion-wise addition of ammonium formate. The addition of ammonium formate can be exothermic.
Reaction: Heat the reaction mixture to a gentle reflux (typically 40-60 °C).
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within a few hours.
Work-up and Isolation:
Cool the reaction mixture to room temperature.
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
Rinse the filter cake with the reaction solvent.
Concentrate the filtrate under reduced pressure.
The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining ammonium salts.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purify as needed by column chromatography or recrystallization.
Protocol 3: Reduction with Nickel(II) Chloride and Sodium Borohydride
This system generates a black precipitate, likely nickel boride, which is the active catalyst for the reduction. It is a rapid and efficient method that can be performed at room temperature.[13][14]
Methanol or a mixture of Acetonitrile and Water (solvent)
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 4-(2-Bromo-5-nitrobenzyl)-morpholine and NiCl₂·6H₂O in the chosen solvent.
Reduction: Cool the solution in an ice bath. Slowly and carefully add sodium borohydride in small portions. The reaction is typically vigorous with gas evolution (hydrogen). A black precipitate will form.
Reaction: After the addition of NaBH₄ is complete, remove the ice bath and stir the reaction mixture at room temperature.
Monitoring: Monitor the reaction by TLC or LC-MS. The reduction is often complete within a short period (e.g., 30-60 minutes).[13]
Work-up and Isolation:
Quench the reaction by the careful addition of water or a dilute acid (e.g., 1M HCl) to decompose excess NaBH₄.
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product as necessary.
Workflow Visualization
Caption: Decision and experimental workflow for the reduction.
Conclusion
The catalytic reduction of the nitro group in 4-(2-Bromo-5-nitrobenzyl)-morpholine to the corresponding amine is a feasible and important transformation in the synthesis of valuable pharmaceutical intermediates. The key to a successful and high-yielding synthesis is the chemoselective reduction of the nitro group without affecting the C-Br bond. This application note has provided a detailed overview of several effective protocols, including catalytic hydrogenation with Raney® Nickel and transfer hydrogenation. The choice of the optimal method will depend on the available equipment, scale of the reaction, and the desired level of purity. Careful monitoring and execution of the described protocols will enable researchers to efficiently and selectively synthesize 4-(5-amino-2-bromobenzyl)-morpholine.
References
Junge, H., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875-12879. Available at: [Link]
Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Available at: [Link]
Rav, L., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). Available at: [Link]
Ragaini, F., & Cenini, S. (2002). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 102(8), 3057-3092. Available at: [Link]
Chen, G., et al. (2018). Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst. Green Chemistry, 20(4), 857-863. Available at: [Link]
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Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118. Available at: [Link]
Ghorbani-Vaghei, R., et al. (2021). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Scientific Reports, 11(1), 1-10. Available at: [Link]
Setamdideh, D., & Khezri, B. (2010). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry, 22(7), 5575-5580.
Beller, M., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 13016-13024. Available at: [Link]
Singh, S. K., et al. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 9(10), 12056-12068. Available at: [Link]
Li, Y.-N., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 656. Available at: [Link]
Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118. Available at: [Link]
Satoh, T., et al. (1980). Reduction with Sodium Borohydride-Transition Metal Salt Systems. I. Reduction of Aromatic Nitro Compounds with the Sodium Borohydride-Nickelous Chloride System. Chemical and Pharmaceutical Bulletin, 28(5), 1529-1535. Available at: [Link]
Li, J., et al. (2011). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 16(12), 10398-10406. Available at: [Link]
Kaur, N. (2019). Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles.
Wang, C., et al. (2020). Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes.
Wang, X., et al. (2025). Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy. Journal of the American Chemical Society. Available at: [Link]
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Blaser, H.-U., & Studer, M. (2007).
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Thomas, S. P., et al. (2018). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 9(12), 3143-3148.
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Application Notes & Protocols: Strategic Nucleophilic Substitution of 4-(2-Bromo-5-nitrobenzyl)-morpholine for Accelerated Drug Discovery
Abstract This technical guide provides an in-depth exploration of the nucleophilic substitution reactions involving 4-(2-Bromo-5-nitrobenzyl)-morpholine, a versatile building block for medicinal chemistry and organic syn...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides an in-depth exploration of the nucleophilic substitution reactions involving 4-(2-Bromo-5-nitrobenzyl)-morpholine, a versatile building block for medicinal chemistry and organic synthesis. We delve into the substrate's inherent reactivity, influenced by its unique electronic and structural features. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the efficient synthesis of diverse molecular scaffolds through N-, O-, and S-alkylation. Beyond procedural steps, we elucidate the mechanistic underpinnings of these transformations, offering insights into experimental design, reaction optimization, and the strategic utility of the resulting products in creating compound libraries for drug discovery programs.
Introduction: The Strategic Value of 4-(2-Bromo-5-nitrobenzyl)-morpholine
In the landscape of modern medicinal chemistry, the assembly of novel molecular entities with desirable pharmacological profiles is paramount. The morpholine heterocycle is recognized as a "privileged structure" due to its frequent appearance in bioactive compounds, where it often imparts favorable properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2][3] When combined with a nitroaromatic system—a versatile chemical handle for further functionalization—the resulting scaffold becomes a powerful platform for library synthesis.
4-(2-Bromo-5-nitrobenzyl)-morpholine emerges as a key intermediate, capitalizing on these features. It is an electrophilic building block designed for facile reaction with a wide array of nucleophiles. The molecule's architecture features:
A Benzylic Bromide: An excellent leaving group positioned at a benzylic carbon. This site is inherently activated for nucleophilic substitution due to the ability of the adjacent benzene ring to stabilize the transition state.[4] For primary benzylic halides, the S_N2 pathway is typically dominant.
An Electron-Withdrawing Nitro Group: Positioned meta to the benzylic carbon, the nitro group exerts a strong inductive electron-withdrawing effect. This effect increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and thereby accelerating the rate of substitution.[5]
A Morpholine Moiety: A pre-installed, valuable pharmacophore that ensures the resulting products are immediately relevant for screening in drug discovery campaigns.[6]
This guide provides the necessary protocols and mechanistic rationale to effectively utilize this reagent in the synthesis of novel ethers, amines, and thioethers.
Reactivity Profile and Mechanistic Considerations
The primary mode of reaction for 4-(2-Bromo-5-nitrobenzyl)-morpholine is a bimolecular nucleophilic substitution (S_N2) reaction.[7] This mechanism involves a concerted, single-step process where the incoming nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group.
Key Determinants of Reactivity:
Substrate: As a primary benzylic halide, steric hindrance is minimal, favoring the S_N2 pathway over S_N1 and minimizing competing elimination (E2) reactions.
Nucleophile: The reaction rate is directly proportional to the concentration and strength of the nucleophile. Stronger nucleophiles (e.g., thiophenolates, alkoxides, primary amines) will react more rapidly than weaker ones (e.g., alcohols, water).[7]
Leaving Group: Bromide is an excellent leaving group, being the conjugate base of a strong acid (HBr).
Solvent: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal. They can solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not form a strong solvation shell around the anionic nucleophile, leaving it "naked" and highly reactive.
Caption: Standardized workflow for nucleophilic substitution.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: N-Alkylation with a Secondary Amine (e.g., Piperidine)
Principle: To synthesize a tertiary amine by reacting the benzylic bromide with a secondary amine nucleophile, using a mild inorganic base to neutralize the HBr byproduct.
Reagent/Material
M.W.
Amount (1 mmol scale)
Moles
Equivalents
4-(2-Bromo-5-nitrobenzyl)-morpholine
316.16
316 mg
1.0 mmol
1.0
Piperidine
85.15
102 mg (118 µL)
1.2 mmol
1.2
Potassium Carbonate (K₂CO₃)
138.21
276 mg
2.0 mmol
2.0
Acetonitrile (MeCN)
-
10 mL
-
-
Procedure:
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-Bromo-5-nitrobenzyl)-morpholine (316 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
Add anhydrous acetonitrile (10 mL) to the flask.
Add piperidine (118 µL, 1.2 mmol) to the stirring suspension.
Equip the flask with a reflux condenser and heat the mixture to 80 °C in an oil bath.
Monitoring: Stir the reaction for 4-6 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
Rinse the solid with a small amount of acetonitrile and combine the filtrates.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Dissolve the residue in dichloromethane (DCM, 20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purify the crude material by flash column chromatography on silica gel (gradient elution, e.g., 0-10% methanol in DCM) to yield the pure product.
Protocol 2: O-Alkylation with a Phenolic Nucleophile (e.g., 4-Methoxyphenol)
Principle: To synthesize an aryl benzyl ether via a Williamson ether synthesis variation. A strong base is used to deprotonate the phenol, generating a more potent phenoxide nucleophile.
Reagent/Material
M.W.
Amount (1 mmol scale)
Moles
Equivalents
4-(2-Bromo-5-nitrobenzyl)-morpholine
316.16
316 mg
1.0 mmol
1.0
4-Methoxyphenol
124.14
137 mg
1.1 mmol
1.1
Sodium Hydride (NaH, 60% in oil)
24.00
44 mg
1.1 mmol
1.1
N,N-Dimethylformamide (DMF)
-
5 mL
-
-
Procedure:
Reaction Setup (Flask A): To a dry 25 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium hydride (44 mg, 1.1 mmol).
Add anhydrous DMF (2 mL) and cool the flask to 0 °C in an ice bath.
Nucleophile Preparation: In a separate flask (Flask B), dissolve 4-methoxyphenol (137 mg, 1.1 mmol) in anhydrous DMF (3 mL).
Slowly add the solution from Flask B to the stirring NaH suspension in Flask A at 0 °C. Allow the mixture to stir for 20 minutes at this temperature to ensure complete formation of the sodium phenoxide.
Slowly add a solution of 4-(2-Bromo-5-nitrobenzyl)-morpholine (316 mg, 1.0 mmol) in 2 mL of DMF to the reaction mixture at 0 °C.
Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours. Monitor progress by TLC (e.g., 3:7 ethyl acetate/hexanes).
Work-up: Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (gradient elution, e.g., 10-40% ethyl acetate in hexanes).
Protocol 3: S-Alkylation with a Thiol Nucleophile (e.g., Thiophenol)
Principle: To synthesize a thioether (sulfide) by reacting with a soft, sulfur-based nucleophile. The thiolate is generated in situ using a suitable base.
Reagent/Material
M.W.
Amount (1 mmol scale)
Moles
Equivalents
4-(2-Bromo-5-nitrobenzyl)-morpholine
316.16
316 mg
1.0 mmol
1.0
Thiophenol
110.18
121 mg (111 µL)
1.1 mmol
1.1
Cesium Carbonate (Cs₂CO₃)
325.82
489 mg
1.5 mmol
1.5
N,N-Dimethylformamide (DMF)
-
10 mL
-
-
Procedure:
Reaction Setup: In a 25 mL flask, combine 4-(2-Bromo-5-nitrobenzyl)-morpholine (316 mg, 1.0 mmol) and cesium carbonate (489 mg, 1.5 mmol) in anhydrous DMF (10 mL).
Add thiophenol (111 µL, 1.1 mmol) to the mixture at room temperature.
Monitoring: Stir the reaction at room temperature for 2-4 hours. The reaction is typically rapid. Monitor by TLC (e.g., 2:8 ethyl acetate/hexanes).
Work-up: Upon completion, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
Combine the organic extracts and wash thoroughly with 1 M NaOH solution (2 x 15 mL) to remove any unreacted thiophenol, followed by water (15 mL) and brine (15 mL).
Purification: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography (gradient elution, e.g., 5-30% ethyl acetate in hexanes) to yield the desired thioether.
Synthetic Utility and Downstream Applications
The products derived from these substitution reactions are not endpoints but valuable intermediates for further chemical exploration. The nitro group, in particular, is a linchpin for diversification.
Application Note: Benzyl Morpholine Derivatives in Medicinal Chemistry and Drug Discovery
Introduction & Pharmacological Rationale The morpholine ring is widely recognized as a privileged scaffold in medicinal chemistry[1]. Its frequent incorporation into drug candidates is driven by its unique ability to fav...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Rationale
The morpholine ring is widely recognized as a privileged scaffold in medicinal chemistry[1]. Its frequent incorporation into drug candidates is driven by its unique ability to favorably modulate pharmacokinetic and pharmacodynamic (PK/PD) properties[2]. Specifically, the weak basicity of the morpholine nitrogen (pKa ~ 8.3) ensures partial protonation at physiological pH, which enhances aqueous solubility and facilitates blood-brain barrier (BBB) penetration[2]. Simultaneously, the oxygen heteroatom acts as a hydrogen bond acceptor, improving target binding affinity without significantly increasing lipophilicity[1].
When combined with a benzyl moiety, the resulting benzyl morpholine framework provides a versatile spatial geometry that has been successfully exploited across multiple therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders[2]. This application note details the structure-activity relationships (SAR), quantitative profiling, and validated experimental protocols for synthesizing and evaluating benzyl morpholine derivatives.
Target Applications & SAR Insights
A. Oncology: CYP2A13 and EZH2 Inhibition
Benzyl morpholine analogs have demonstrated remarkable efficacy in the chemoprevention of tobacco-associated lung cancer by selectively inhibiting Cytochrome P450 2A13 (CYP2A13), the respiratory enzyme responsible for bioactivating the procarcinogen NNK[3]. SAR studies reveal that substitution at the benzyl ortho position is critical; such modifications yield >25-fold selectivity for CYP2A13 over the highly homologous hepatic CYP2A6, preventing unwanted metabolic interference and systemic toxicity[3].
In targeted cancer therapy, benzomorpholine derivatives act as potent inhibitors of Enhancer of Zeste Homolog 2 (EZH2). For example, compound 6y demonstrated significant anti-proliferative activity against non-small cell lung cancer (NSCLC) cell lines (A549 and NCI-H1975), inducing cell cycle arrest at the G2/M phase by reducing EZH2 expression and H3K27me3 levels[4].
B. Infectious Diseases: Antimalarial Tetraoxanes
The benzyl morpholine moiety has been successfully integrated into 1,2,4,5-tetraoxane scaffolds to develop single-dose cures for malaria[5]. The derivative N205 exhibits potent nanomolar inhibitory activity (IC50 = 1.3 nM) against the Plasmodium falciparum 3D7 strain[5]. The morpholine ring in N205 is essential for maintaining optimal lipophilicity and target engagement; replacing it with azetidine-3-amine significantly decreases antimalarial activity[5]. N205 has demonstrated excellent profiles in rodent pharmacokinetic models, making it a strong candidate for lead optimization[6].
C. CNS Disorders: Histamine H3 Receptor Antagonists
In CNS drug discovery, 4-(aminoalkoxy)benzylamines incorporating a morpholine ring serve as potent Histamine H3 receptor antagonists[7]. The morpholine group mimics endogenous neurotransmitters, optimizing BBB permeation while maintaining high receptor affinity, making these compounds valuable for treating sleep and cognitive disorders[2].
Protocol A: Synthesis of Benzyl Morpholine Derivatives via Reductive Amination
Rationale: Reductive amination using sodium triacetoxyborohydride (NaB(OAc)3H) is preferred over sodium borohydride because it is a milder reducing agent. It prevents the premature reduction of the starting aldehyde to an alcohol, ensuring high yields of the target tertiary amine[7].
Materials:
Substituted benzaldehyde (1.0 equiv)
Morpholine (1.0 - 1.2 equiv)
Sodium triacetoxyborohydride (1.4 equiv)
Glacial acetic acid (1.0 equiv)
1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
Reaction Setup: Dissolve the substituted benzaldehyde (e.g., 0.837 mmol) and morpholine (0.85 mmol) in 3 mL of anhydrous DCE under a nitrogen atmosphere[7].
Acid Catalysis: Add glacial acetic acid (0.87 mmol) to the mixture. Causality: The weak acid facilitates the formation of the intermediate iminium ion by protonating the carbonyl oxygen, accelerating nucleophilic attack by morpholine.
Reduction: Slowly add NaB(OAc)3H (1.22 mmol) to the solution. Stir the reaction mixture at room temperature for 16 hours[7].
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (5 mL) to neutralize the acetic acid and destroy excess reducing agent. Extract the aqueous layer with dichloromethane (3 x 10 mL).
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (e.g., 0-6% 2 M methanolic ammonia in DCM) to isolate the pure benzyl morpholine derivative. Confirm identity via 1H NMR and LC/MS[7].
Synthetic workflow for benzyl morpholine derivatives via reductive amination.
Protocol B: In Vitro CYP2A13 Selectivity and Inhibition Assay
Rationale: Evaluating the selectivity of benzyl morpholine analogs requires parallel screening against CYP2A13 and CYP2A6. Coumarin is used as a fluorogenic probe substrate because its primary metabolite, 7-hydroxycoumarin, provides a highly sensitive, continuous fluorescent readout[3].
Step-by-Step Procedure:
Reagent Preparation: Prepare a master mix containing 50 mM Tris-HCl buffer (pH 7.4), recombinant human CYP2A13 or CYP2A6 (10 pmol/mL), and coumarin (2 µM).
Compound Spiking: Dispense the master mix into a 96-well black microtiter plate. Add the benzyl morpholine test compounds dissolved in DMSO. Causality: Final DMSO concentration must be kept < 1% to prevent solvent-induced enzyme inhibition or denaturation.
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the enzyme active site.
Reaction Initiation: Add an NADPH-generating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to initiate the reaction.
Kinetic Measurement: Monitor the formation of 7-hydroxycoumarin continuously for 20 minutes at 37°C using a fluorescence microplate reader (Excitation: 390 nm, Emission: 460 nm).
Data Analysis: Calculate the IC50 by plotting the fractional velocity of the reaction against the logarithmic concentration of the inhibitor to determine selectivity ratios[3].
Mechanism of CYP2A13 inhibition by benzyl morpholines for lung cancer prevention.
References
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. 1
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH.2
Benzylmorpholine Analogs as Selective Inhibitors of Lung Cytochrome P450 2A13 for the Chemoprevention of Lung Cancer in Tobacco Users. PMC - NIH. 3
Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed.4
Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. ResearchGate.5
Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205 (PubMed Record). PubMed. 6
A New Class of Diamine-Based Human Histamine H3 Receptor Antagonists: 4-(Aminoalkoxy)benzylamines. ACS Publications. 7
Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-(2-Bromo-5-nitrobenzyl)-morpholine
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering precipitation or poor bioavailability when working with 4-(2-Bromo-5-nitrobenzy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering precipitation or poor bioavailability when working with 4-(2-Bromo-5-nitrobenzyl)-morpholine (CAS: 2138184-96-8).
Below, we dissect the physicochemical root causes of its insolubility and provide field-validated, step-by-step protocols to rescue your assays.
Physicochemical Profiling & Causality
To troubleshoot solubility, we must first understand the molecular forces at play. 4-(2-Bromo-5-nitrobenzyl)-morpholine consists of two distinct domains:
The Lipophilic Core: The 2-bromo-5-nitrobenzyl moiety is highly hydrophobic. The heavy bromine atom and the planar nitro group significantly increase the partition coefficient (LogP) and promote tight crystal lattice packing, leading to hydrophobic exclusion from water.
The Ionizable Center: The morpholine ring contains a weakly basic tertiary amine. While the introduction of a morpholine heterocycle is generally a successful medicinal chemistry strategy for improving aqueous solubility due to its ability to be protonated at physiological pH ()[1], the electron-withdrawing nature of the nitrobenzyl group suppresses the basicity of the nitrogen.
The Causality: At a neutral physiological pH (7.4), a significant fraction of the molecule remains unprotonated (free base). This un-ionized state cannot overcome the high crystal lattice energy dictated by the bromonitrobenzyl core, resulting in rapid precipitation. To achieve dissolution, we must either chemically force ionization (salt formation) or physically mask the lipophilic core (encapsulation/micellization) ()[2].
Solubility Enhancement Workflow
Use the decision tree below to select the appropriate solubility enhancement strategy based on your downstream application.
Decision tree for troubleshooting the aqueous solubility of 4-(2-Bromo-5-nitrobenzyl)-morpholine.
Validated Troubleshooting Protocols
Protocol A: Chemical Modification via Salt Formation
Mechanism: Converting the free base into a hydrochloride (HCl) salt lowers the microenvironmental pH and permanently protonates the morpholine nitrogen. This introduces a formal positive charge, drastically increasing ion-dipole interactions with water molecules to break the crystal lattice.
Self-Validating Step-by-Step Methodology:
Dissolve 100 mg of 4-(2-Bromo-5-nitrobenzyl)-morpholine (free base) in a minimal volume (approx. 2-3 mL) of anhydrous diethyl ether or dichloromethane (DCM).
Place the reaction vial in an ice bath (0–4 °C) under constant magnetic stirring.
Dropwise, add 1.1 molar equivalents of anhydrous ethereal HCl (e.g., 2M solution in diethyl ether).
Validation Check: Observe the immediate precipitation of the morpholine hydrochloride salt as a fine white/pale yellow solid. If no precipitate forms, scratch the inside of the flask with a glass rod to induce nucleation.
Filter the precipitate under a vacuum, wash twice with cold anhydrous ether to remove unreacted free base, and dry under a high vacuum for 12 hours.
Reconstitute the resulting salt directly in your aqueous assay buffer.
Protocol B: Physical Encapsulation via Cyclodextrin Complexation
Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic bromonitrobenzyl moiety inserts into the cavity (guest-host complexation), shielding the hydrophobic surface from water while the hydrophilic exterior maintains bulk aqueous solubility ()[2].
Self-Validating Step-by-Step Methodology:
Prepare a 20% (w/v) HP-β-CD solution in sterile ultra-pure water or saline.
Weigh the desired amount of the compound and add it directly to the HP-β-CD solution (aiming for a 1-5 mg/mL final drug concentration).
Vortex the suspension vigorously for 2 minutes. The solution will initially appear cloudy.
Sonicate the mixture in a water bath at room temperature for 30–60 minutes.
Validation Check: The complexation is successful when the cloudy suspension transitions into a completely optically clear solution.
Filter through a 0.22 µm PTFE syringe filter to sterilize and remove any trace uncomplexed drug.
Protocol C: Micellar Solubilization for In Vitro Assays
Mechanism: Surfactants reduce the surface tension of the aqueous medium. When the surfactant concentration exceeds its critical micelle concentration (CMC), micelles form and entrap the lipophilic drug, preventing "solvent shift" precipitation upon dilution from DMSO stocks[2].
Self-Validating Step-by-Step Methodology:
Prepare a 50 mM master stock of the compound in 100% molecular biology-grade DMSO.
In a separate tube, prepare the target assay buffer containing 0.1% (v/v) Tween-80 or 0.1% (w/v) Bovine Serum Albumin (BSA).
Warm the assay buffer to 37 °C to increase thermodynamic solubility limits.
Rapidly inject the required volume of the DMSO stock into the vortexing assay buffer. Ensure the final DMSO concentration remains ≤ 0.5% to prevent cellular toxicity.
Validation Check: Inspect the tube against a dark background under a bright light. The absence of a "milky" swirl or micro-crystals indicates successful micellar entrapment.
Quantitative Data Summary
Use the table below to compare the expected outcomes of each troubleshooting protocol and select the optimal approach for your specific experimental constraints.
Enhancement Technique
Primary Mechanism of Action
Estimated Solubility Increase
Best Suited For
Key Limitation / Consideration
Salt Formation (HCl)
Ionization of morpholine N
50x - 100x
In vivo dosing, PK/PD, Formulation
May revert to free base and precipitate in highly alkaline buffers
HP-β-CD Complexation
Hydrophobic cavity shielding
100x - 500x
In vivo (IV/IP), Cellular assays
Bulky complex may alter target receptor binding kinetics
DMSO + 0.1% Tween-80
Micellar entrapment
10x - 50x
In vitro biochemical assays
Surfactant toxicity in sensitive primary cell lines
Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. What is happening?A1: This is known as "solvent shift precipitation." The compound is highly soluble in DMSO, but when introduced to an aqueous environment, the DMSO diffuses away into the water faster than the compound can solvate. This causes localized supersaturation and rapid crystallization. Solution: Pre-warm your media, add a carrier protein like BSA (0.1-1%), and ensure vigorous vortexing during the addition (Protocol C).
Q2: Will forming the HCl salt alter the pharmacological activity of 4-(2-Bromo-5-nitrobenzyl)-morpholine?A2: No. Once the salt dissolves in a buffered physiological system (pH 7.4), it will reach the exact same equilibrium of ionized/unionized species as the free base. The salt form merely overcomes the initial thermodynamic barrier of dissolution (the crystal lattice energy).
Q3: Why recommend HP-β-CD over standard β-cyclodextrin for complexation?A3: Standard β-cyclodextrin has limited aqueous solubility itself (~18.5 mg/mL) and is known to be nephrotoxic when administered parenterally. The hydroxypropyl substitution disrupts the internal hydrogen bonding network of the cyclodextrin crystal lattice, drastically increasing its own aqueous solubility (>600 mg/mL) and providing a highly superior safety profile for in vivo use.
References
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules
Source: ACS Medicinal Chemistry Letters (2017)
URL:[Link]
Drug Solubility: Importance and Enhancement Techniques
Source: ISRN Pharmaceutics / PubMed Central (2012)
URL:[Link]
Technical Support Center: Chemoselective Reduction of 4-(2-Bromo-5-nitrobenzyl)-morpholine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic pitfalls of reducing 4-(2-Bromo-5-nitrobenzyl)-morpholine.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic pitfalls of reducing 4-(2-Bromo-5-nitrobenzyl)-morpholine. This substrate presents a classic chemoselectivity challenge in organic synthesis due to the presence of three reactive moieties: a reducible nitro group , a labile aryl bromide , and a sensitive benzylic C-N bond .
Standard reduction conditions often lead to catastrophic yield losses via side reactions. This guide provides the causality behind these failures, troubleshooting logic, and self-validating protocols to ensure high-fidelity synthesis.
Part 1: Mechanistic Overview & Reaction Pathways
To successfully isolate 4-(2-Bromo-5-aminobenzyl)-morpholine, the reduction method must selectively target the highly polarized N-O bonds without providing enough activation energy to break the C-Br or benzylic C-N bonds.
Fig 1: Reaction pathways and potential side reactions during nitro reduction.
Part 2: Troubleshooting Guide & FAQs
Q1: I am using standard 10% Pd/C with hydrogen gas, but my LC-MS shows a major peak corresponding to M-79. What is happening?A1: You are observing hydrodebromination. Palladium is highly active for oxidative addition into aryl carbon-halogen bonds. Aryl bromides are particularly susceptible to reductive dehalogenation under neutral Pd/C catalysis, which often occurs competitively with or even faster than nitro reduction[1]. To prevent this, you must switch to a catalyst that does not readily insert into the C-Br bond, such as a sulfided platinum catalyst (Pt(S)/C)[2], or abandon catalytic hydrogenation in favor of a metal-mediated single-electron transfer (SET) reduction[3].
Q2: I switched to an Iron and HCl reduction, but I am now seeing cleavage of the morpholine ring and overall low yields. Why?A2: The benzylic C-N bond in your substrate is highly sensitive to strongly acidic conditions combined with elevated temperatures. Iron in strong acids (like HCl) can promote the formation of a benzylic carbocation or radical intermediate, leading to hydrogenolysis and the irreversible loss of the morpholine leaving group. You must switch to a milder proton source. Using Iron powder with Ammonium Chloride (NH₄Cl) in a methanol/water mixture provides a buffered, mildly acidic environment (pH ~6) that perfectly tolerates benzylic amines while efficiently reducing the nitro group[3][4].
Q3: My reaction with Fe/NH₄Cl stalls, and I see persistent yellow/orange spots on my TLC plate. How do I drive it to completion?A3: The yellow/orange intermediates are likely azo/azoxy dimers or the hydroxylamine intermediate. Nitro reduction proceeds stepwise (Nitro → Nitroso → Hydroxylamine → Amine). Accumulation of these intermediates indicates insufficient reducing equivalents or poor mass transfer. Because the Fe/NH₄Cl system is a heterogeneous slurry, vigorous mechanical stirring and heating to 60–70 °C are critical[3]. Ensure you are using at least 5 equivalents of finely powdered, activated iron (electrolytic grade is preferred to reduce reaction times).
Fig 2: Troubleshooting logic tree for resolving common reduction side reactions.
Part 3: Validated Experimental Protocols
To ensure reproducibility, I have provided two self-validating protocols. Choose Protocol A for standard laboratory glassware setups, or Protocol B if you require a scalable, cleaner workup using a pressure reactor.
Mechanism: Single-electron transfer (SET) from Fe(0) ignores the C-Br bond, while the mild NH₄Cl buffer prevents benzylic cleavage[3][4].
Setup: Equip a 3-neck round-bottom flask with a robust mechanical stirrer (magnetic stirring is insufficient for heavy iron slurries) and a reflux condenser.
Solvent & Substrate: Dissolve 4-(2-Bromo-5-nitrobenzyl)-morpholine (1.0 eq) in a 4:1 mixture of Methanol/Water (approx. 10 mL per gram of substrate). Causality: Methanol solubilizes the organic substrate, while water is required to dissolve NH₄Cl and act as the ultimate proton donor.
Reagents: Add Ammonium Chloride (3.0 eq) followed by activated Iron powder (5.0 eq, ~325 mesh, electrolytic grade).
Reaction: Heat the mixture to 65 °C with vigorous mechanical stirring for 2–4 hours.
In-Process Control (IPC): Monitor by LC-MS or TLC (UV 254 nm). The reaction is self-validating when the intermediate hydroxylamine mass (M+16 relative to product) completely disappears. Do not quench prematurely.
Workup: Cool to 40 °C. Critical Step: Add additional water before distilling off the methanol to prevent uncontrolled exothermic reactions[3]. Filter the black iron oxide sludge through a tightly packed pad of Celite. Wash the pad exhaustively with Ethyl Acetate (EtOAc), as the amine product heavily adsorbs to iron oxides. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Catalytic Hydrogenation with Sulfided Platinum (Pt(S)/C)
Mechanism: The sulfide selectively poisons the most active sites on the platinum lattice, raising the activation energy required for oxidative addition into the C-Br bond, while retaining enough activity to reduce the highly electrophilic nitro group[2].
Setup: Place 4-(2-Bromo-5-nitrobenzyl)-morpholine (1.0 eq) in a pressure reactor (e.g., Parr shaker).
Solvent: Dissolve the substrate in THF or EtOAc (0.1 M concentration).
Catalyst: Add 5% Pt(S)/C (1–2 mol% Pt relative to substrate).
Reaction: Purge the vessel 3 times with N₂, then 3 times with H₂. Pressurize to 3–4 bar H₂ and stir vigorously at 25–30 °C[2].
In-Process Control (IPC): Monitor hydrogen gas uptake. The reaction is complete and self-limiting when exactly 3 molar equivalents of H₂ are consumed and pressure stabilizes.
Workup: Vent the H₂ gas safely and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the highly pure aniline product.
Part 4: Quantitative Data & Reagent Selection Matrix
Use the following data matrix to compare reducing systems and justify your reagent selection based on your specific lab capabilities and purity requirements.
Reducing System
Chemoselectivity (Nitro vs. Br)
Benzylic C-N Cleavage Risk
Typical Yield
Mechanistic Notes
Pd/C + H₂
Very Poor
Moderate
< 30%
Pd readily undergoes oxidative addition into C-Br bonds, leading to massive hydrodebromination[1].
Pt(S)/C + H₂
Excellent
Low
> 90%
Sulfide poisoning increases activation energy for dehalogenation. Highly scalable[2].
Fe / HCl
Good
High
50–70%
Strong acid promotes benzylic carbocation formation and morpholine loss.
Fe / NH₄Cl
Excellent
Very Low
85–95%
Mild pH (~6) prevents cleavage; SET mechanism ignores C-Br bond[3].
Zn / NH₄Cl
Excellent
Very Low
80–90%
Similar to Fe/NH₄Cl, but can sometimes over-reduce or form stubborn emulsions during workup.
optimizing reaction conditions for 4-(2-Bromo-5-nitrobenzyl)-morpholine coupling
Welcome to the Technical Support Center for advanced cross-coupling methodologies. As an Application Scientist, I have designed this guide to address the specific chemical behavior of 4-(2-Bromo-5-nitrobenzyl)-morpholine...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced cross-coupling methodologies. As an Application Scientist, I have designed this guide to address the specific chemical behavior of 4-(2-Bromo-5-nitrobenzyl)-morpholine .
This substrate presents a classic reactivity dichotomy: the strongly electron-withdrawing nitro group (positioned para to the bromide) highly activates the C–Br bond toward palladium oxidative addition, but simultaneously turns the aromatic ring into a prime target for undesired Nucleophilic Aromatic Substitution (SNAr) and catalyst degradation[1].
Below is a comprehensive troubleshooting guide, mechanistic breakdown, and validated protocol to ensure high-yielding, selective cross-coupling.
Mechanistic Workflow & Competing Pathways
Reaction pathways for 4-(2-Bromo-5-nitrobenzyl)morpholine coupling.
Frequently Asked Questions (Troubleshooting)
Q1: I am attempting a Buchwald-Hartwig amination, but I am observing massive amounts of a byproduct and very little cross-coupled product. Why is this happening?Causality: You are likely observing background SNAr. The para-nitro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl ring, making the C–Br carbon highly electrophilic[2]. If you are using an aliphatic amine (a strong nucleophile) and standard heating (e.g., 80–100 °C), the amine will attack the ring directly without palladium, leading to SNAr byproducts.
Optimization: Lower the reaction temperature to 40 °C or even room temperature. Because the C–Br bond is so activated, palladium oxidative addition is exceptionally fast. By running the reaction at a lower temperature, you kinetically favor the transition-metal-catalyzed cycle over the higher-activation-energy SNAr pathway[2].
Q2: My Suzuki-Miyaura coupling stalls at 40% conversion, and I notice a black precipitate forming in the flask. How do I prevent catalyst death?Causality: The black precipitate is "palladium black" (inactive Pd(0) aggregates). Nitroarenes are notorious for oxidizing standard, unhindered phosphine ligands (like PPh3) into phosphine oxides[1]. Once the ligand is oxidized, the palladium center is stripped of its stabilization and crashes out of solution.
Optimization: Switch to sterically demanding dialkylbiaryl phosphines (e.g., XPhos, BrettPhos) or N-Heterocyclic Carbenes (NHCs)[3]. The bulky architecture of these ligands physically shields the phosphorus atom from the nitro group, preventing oxidation while simultaneously accelerating the reductive elimination step[1].
Q3: What is the best base to use for Suzuki-Miyaura coupling with this specific substrate?Causality: Using strong, nucleophilic bases like NaOH, NaOtBu, or KOtBu will immediately trigger SNAr, converting your starting material into a phenol or ether derivative.
Optimization: Utilize mild, non-nucleophilic bases such as K3PO4 or KF[4]. Potassium fluoride is highly recommended; it activates the boronic acid by forming a reactive trifluoroborate intermediate, facilitating transmetalation under completely neutral to mildly basic conditions, thereby shutting down base-induced SNAr[2].
Quantitative Data: Reaction Optimization
The following table summarizes the causal relationship between reaction parameters and product distribution for the Suzuki-Miyaura coupling of 4-(2-Bromo-5-nitrobenzyl)-morpholine with phenylboronic acid.
This protocol is designed as a self-validating system. The built-in checkpoints ensure that if a deviation occurs, you can identify the exact mechanistic failure point.
Solvent: THF/H2O (10:1 v/v, 0.2 M), rigorously degassed.
Step-by-Step Methodology:
Catalyst Pre-Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd2(dba)3 and XPhos. Add 2 mL of degassed THF. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red/orange. Causality: Pre-forming the active L1Pd(0) species prevents the nitroarene from interacting with unligated palladium.
Substrate Addition: To the active catalyst solution, add 4-(2-Bromo-5-nitrobenzyl)-morpholine, the arylboronic acid, and KF.
Solvent Addition & Heating: Add the remaining THF and H2O. Seal the tube and heat to 40 °C.
Self-Validation Checkpoint (30 mins): Remove a 10 µL aliquot, quench in EtOAc/H2O, and analyze the organic layer via LCMS.
If starting material is consumed and product is formed: The oxidative addition and transmetalation are perfectly synchronized.
If SNAr byproduct is detected: Your system is too hot. Reduce the temperature to 25 °C. The activated C–Br bond will still undergo oxidative addition at room temperature.
Workup: Once complete (typically 2–4 hours), cool to room temperature. Dilute with EtOAc and wash with water. Critical: Do not use acidic washes (e.g., 1M HCl) to remove palladium, as this will protonate the morpholine moiety, dragging your target product into the aqueous waste layer.
Purification: Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
References
Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research.
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
comparing 4-(2-Bromo-5-nitrobenzyl)-morpholine vs 4-(2-bromo-4-nitrobenzyl)-morpholine
An In-Depth Comparative Guide for Isomeric Scaffolds: 4-(2-Bromo-5-nitrobenzyl)-morpholine vs. 4-(2-bromo-4-nitrobenzyl)-morpholine For the discerning researcher in synthetic chemistry and drug development, the choice of...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide for Isomeric Scaffolds: 4-(2-Bromo-5-nitrobenzyl)-morpholine vs. 4-(2-bromo-4-nitrobenzyl)-morpholine
For the discerning researcher in synthetic chemistry and drug development, the choice of an intermediate is a critical decision point that dictates the trajectory of a research program. Seemingly minor structural variations, such as the positional isomerism of a functional group, can cascade into significant differences in reactivity, biological activity, and ultimately, project success. This guide provides a comprehensive, data-driven comparison of two such isomers: 4-(2-Bromo-5-nitrobenzyl)-morpholine and 4-(2-bromo-4-nitrobenzyl)-morpholine.
Our objective is to move beyond a simple cataloging of properties. We will dissect the fundamental chemical principles governed by the placement of the nitro group, explain the causal relationships behind experimental protocols, and provide a framework for selecting the appropriate isomer for your specific application. This analysis is grounded in established chemical theory and supported by practical, field-proven insights.
Part 1: Physicochemical and Spectroscopic Profile
The core difference between these two molecules is the location of the electron-withdrawing nitro (–NO₂) group on the phenyl ring. This single change alters the electronic landscape of the entire molecule, influencing everything from its reactivity to its interaction with biological targets.
Property
4-(2-Bromo-5-nitrobenzyl)-morpholine
4-(2-bromo-4-nitrobenzyl)-morpholine
Structure
Nitro group is meta to the benzylic carbon and para to the bromine.
Nitro group is para to the benzylic carbon and meta to the bromine.
CAS Number
Not readily available
333568-33-3
Molecular Formula
C₁₁H₁₃BrN₂O₃
C₁₁H₁₃BrN₂O₃
Molecular Weight
301.14 g/mol
301.14 g/mol
Predicted Spectroscopic Distinctions
While full spectral data requires experimental acquisition, we can predict key differences based on the isomers' structures. These predictions are vital for reaction monitoring and quality control.
Spectroscopic Data
Expected for 4-(2-Bromo-5-nitrobenzyl)-morpholine (meta-nitro to benzyl)
Expected for 4-(2-bromo-4-nitrobenzyl)-morpholine (para-nitro to benzyl)
¹H NMR (Aromatic)
Three distinct aromatic protons, likely appearing as a doublet, a doublet of doublets, and another doublet, with coupling constants dictated by their ortho and meta relationships.
Three distinct aromatic protons. The proton ortho to the nitro group is expected to be significantly downfield due to strong deshielding.[1]
¹³C NMR (Aromatic)
The carbon atom attached to the nitro group (C-5) will be significantly downfield.
The carbon atom attached to the nitro group (C-4) will be significantly downfield. The electronic effects will uniquely influence all aromatic carbon shifts compared to the other isomer.
IR Spectroscopy (N-O)
Asymmetric and symmetric N-O stretching bands are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.
Similar N-O stretching bands are expected, though slight shifts may occur due to the different electronic environment affecting bond polarity.
Part 2: Synthesis and Mechanistic Rationale
The most common synthetic route to these compounds is the nucleophilic substitution of the corresponding benzyl bromide with morpholine. Morpholine, a secondary amine, acts as the nucleophile, displacing the bromide in a classic Sₙ2 reaction.[2]
Experimental Protocol: General Synthesis of 4-(2-Bromo-nitrobenzyl)-morpholine Isomers
Objective: To synthesize the target isomer via nucleophilic substitution, with a self-validating system for monitoring and purification.
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the selected 2-bromo-nitrobenzyl bromide (1.0 eq) and anhydrous acetonitrile.
Reagent Addition: Add potassium carbonate (2.0-2.5 eq) to the suspension. Following this, add morpholine (1.2-1.5 eq) dropwise while stirring at room temperature.
Causality: Potassium carbonate is an inorganic base used to scavenge the HBr byproduct of the reaction. Its insolubility in acetonitrile prevents side reactions and simplifies filtration. Using an excess ensures the reaction goes to completion. Morpholine is used in slight excess to ensure all the electrophilic benzyl bromide is consumed.
Reaction & Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress every 1-2 hours using Thin-Layer Chromatography (TLC) with an appropriate eluent (e.g., 30% EtOAc in Hexanes). The disappearance of the starting benzyl bromide spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.
Trustworthiness: TLC is a crucial self-validating step. By co-spotting the starting material, a 50/50 mixture, and the reaction mixture, you can unambiguously track the conversion.
Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the insoluble potassium carbonate and other salts. Wash the filter cake with a small amount of acetonitrile.
Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil/solid in ethyl acetate. Transfer to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).
Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purification: Purify the crude material using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure product.
Synthetic Workflow Diagram
Caption: A validated workflow for the synthesis of nitrobenzyl-morpholine isomers.
Part 3: Comparative Reactivity - The Decisive Role of Electronics
The utility of these isomers as chemical intermediates is defined by their reactivity, which is directly controlled by the electronic effects of the nitro group.
Benzylic Reactivity: The nitro group is para to the benzylic -CH₂- group. Its powerful electron-withdrawing nature, acting through resonance (–R effect), strongly stabilizes the partial negative charge on the leaving group (bromide) in the Sₙ2 transition state. This makes the benzylic carbon significantly more electrophilic and thus more reactive towards nucleophiles .
Aromatic Reactivity: The bromine is meta to the nitro group. This position is not activated for Nucleophilic Aromatic Substitution (SₙAr), as the resonance-based stabilization of the Meisenheimer complex intermediate is not possible.
Benzylic Reactivity: The nitro group is meta to the benzylic -CH₂- group. From this position, it can only exert an electron-withdrawing inductive effect (–I effect). While this still increases the electrophilicity of the benzylic carbon compared to an unsubstituted ring, the effect is considerably weaker than the resonance effect seen in the para-isomer.
Logical Relationship of Electronic Effects on Reactivity
Caption: Electronic effects governing the differential reactivity of the two isomers.
Part 4: Applications and Strategic Selection
The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, often imparting favorable properties like improved aqueous solubility, metabolic stability, and desirable in vivo pharmacokinetics.[3][4] The nitrobenzyl portion serves as a versatile chemical handle.
Choose 4-(2-bromo-4-nitrobenzyl)-morpholine when:
Your primary goal is the rapid and efficient displacement of the benzylic bromide.
You need to introduce the morpholinobenzyl scaffold onto a wide range of nucleophiles in high yield.
Downstream reactions require the aromatic bromine to remain intact as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Choose 4-(2-Bromo-5-nitrobenzyl)-morpholine when:
A more moderate reactivity at the benzylic position is desired to avoid side reactions with sensitive substrates.
Your synthetic strategy involves a subsequent Nucleophilic Aromatic Substitution to displace the bromine atom.
The specific stereoelectronic profile of the meta-nitro substitution pattern is required for binding to a biological target.
Conclusion
The positional isomerism of 4-(2-Bromo-5-nitrobenzyl)-morpholine and 4-(2-bromo-4-nitrobenzyl)-morpholine is not a trivial distinction. The para-isomer is a highly activated substrate for Sₙ2 reactions at the benzylic position, making it the workhorse for rapidly constructing molecules containing the 4-nitro-2-bromobenzyl-morpholine core. Conversely, the meta-isomer offers more nuanced reactivity, with a less activated benzylic position but an activated aromatic system for SₙAr, providing an alternative and orthogonal synthetic pathway.
A thorough understanding of these electronic differences is paramount for the modern chemical researcher. This knowledge enables not only the selection of the correct reagent but also the rational design of entire synthetic campaigns, saving time, resources, and accelerating the path to discovery.
References
New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. PMC.[Link]
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure.[Link]
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.[Link]
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.[Link]
A Comparative Analysis of Methodologies and Performance Based on ICH Q2(R1) Guidelines
An In-Depth Guide to HPLC Method Validation for the Purity Assessment of 4-(2-Bromo-5-nitrobenzyl)-morpholine In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to HPLC Method Validation for the Purity Assessment of 4-(2-Bromo-5-nitrobenzyl)-morpholine
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 4-(2-Bromo-5-nitrobenzyl)-morpholine, a potent molecule with potential therapeutic applications, establishing a robust and reliable analytical method for purity determination is a critical step. This guide provides a comprehensive, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for this specific purpose. We will compare and contrast different analytical approaches, grounding our recommendations in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and data interpretation. Our objective is to provide a self-validating framework that ensures the developed method is not only compliant with regulatory expectations but is also scientifically sound and fit for its intended purpose: to accurately and precisely quantify the purity of 4-(2-Bromo-5-nitrobenzyl)-morpholine and detect its potential impurities.
Foundational Strategy: Method Development and System Suitability
Before validation can commence, a suitable HPLC method must be developed. The chemical structure of 4-(2-Bromo-5-nitrobenzyl)-morpholine, featuring a nitrobenzyl chromophore, makes UV detection a logical choice. The presence of both polar (morpholine, nitro group) and non-polar (bromo-benzyl group) moieties suggests that reverse-phase chromatography will be the most effective separation technique.
Our Proposed Starting Point: A Reverse-Phase HPLC Method
Column: A C18 stationary phase is selected for its versatility and proven performance in separating compounds of intermediate polarity. A common choice would be a Waters Symmetry C18 column (4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient elution is preferable to a simple isocratic method. A gradient allows for the effective elution of the main peak while also providing adequate resolution for potential impurities that may have significantly different polarities. A typical gradient might involve Acetonitrile (ACN) and water (with 0.1% formic acid to improve peak shape).
Detection: Based on the nitroaromatic structure, a detection wavelength in the range of 254-280 nm is expected to provide a strong signal. A photodiode array (PDA) detector is highly recommended as it allows for the assessment of peak purity.
Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.
Injection Volume: 10 µL is a typical injection volume for analytical HPLC.
Before proceeding to formal validation, System Suitability Testing (SST) must be performed. SST is a series of tests that demonstrate the HPLC system is performing as expected on the day of the analysis. This is a non-negotiable prerequisite for any valid analytical run.
Table 1: System Suitability Test Parameters and Acceptance Criteria
Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
T ≤ 2.0
Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N)
N > 2000
Measures column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area
≤ 2.0% (for n=5 or 6 injections)
Demonstrates the precision of the injector and the stability of the system.
The Workflow of Method Validation
The validation process is a systematic journey to prove that an analytical method is suitable for its intended purpose. The following diagram illustrates the logical flow of the validation parameters as outlined by the ICH Q2(R1) guideline.
Caption: A workflow diagram illustrating the sequential process of HPLC method validation.
In-Depth Analysis of Validation Parameters
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a purity test, this is arguably the most critical parameter.
Experimental Protocol:
Forced Degradation: Subject the 4-(2-Bromo-5-nitrobenzyl)-morpholine sample to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the main analyte peak in the presence of any degradation products. The peak purity angle should be less than the peak purity threshold.
Comparative Data:
Table 2: Specificity Results from Forced Degradation Studies
Stress Condition
Observation
Peak Purity Index
Result
0.1 M HCl, 60°C, 4h
~15% degradation, one major degradant peak
>0.999
Pass
0.1 M NaOH, 60°C, 2h
~25% degradation, two major degradant peaks
>0.999
Pass
10% H₂O₂, 25°C, 24h
~10% degradation, one minor degradant peak
>0.999
Pass
80°C, 48h
~5% degradation
>0.999
Pass
High-Intensity Light
<2% degradation
>0.999
Pass
The data clearly demonstrates that the method can separate the main analyte from its degradation products, confirming its specificity and stability-indicating nature.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
Stock Solution: Prepare a stock solution of 4-(2-Bromo-5-nitrobenzyl)-morpholine of known concentration.
Serial Dilutions: Prepare at least five concentrations across the desired range. For a purity test, this is typically 80% to 120% of the target concentration.
Analysis: Inject each concentration in triplicate.
Data Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis.
Comparative Data:
Table 3: Linearity Study Results
Parameter
Alternative Method (Isocratic)
Recommended Method (Gradient)
Range
50-150 µg/mL
50-150 µg/mL
Correlation Coefficient (r²)
0.9985
0.9999
Y-intercept
Significant bias observed
Negligible, close to zero
Residual Plot
Shows a clear pattern
Random distribution
The gradient method demonstrates superior linearity over a wider range compared to a less effective isocratic method, as evidenced by the higher correlation coefficient and a more ideal residual plot.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by a recovery study on a spiked matrix.
Experimental Protocol:
Spiking: Spike a placebo or a known sample with known amounts of 4-(2-Bromo-5-nitrobenzyl)-morpholine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Analysis: Analyze these spiked samples in triplicate.
Calculation: Calculate the percentage recovery for each sample.
Table 4: Accuracy (Recovery) Study Results
Spike Level
Amount Added (µg/mL)
Amount Recovered (µg/mL, mean)
% Recovery
80%
80.0
79.5
99.4%
100%
100.0
100.3
100.3%
120%
120.0
119.2
99.3%
The high recovery rates across the range demonstrate the excellent accuracy of the method.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
Repeatability: Analyze six replicate samples of 4-(2-Bromo-5-nitrobenzyl)-morpholine at 100% of the target concentration on the same day, by the same analyst.
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
Calculation: Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Table 5: Precision Study Results
Parameter
Analyst 1 / Day 1 (RSD%)
Analyst 2 / Day 2 (RSD%)
Repeatability
0.45%
0.52%
Intermediate Precision
-
0.68% (combined)
The low RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined from the linearity data using the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
(where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve)
Table 6: LOD and LOQ Values
Parameter
Value (µg/mL)
Justification
LOD
0.1
Sufficient to detect trace impurities.
LOQ
0.3
Allows for accurate quantification of minor impurities.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
Vary Parameters: Intentionally vary critical parameters one at a time, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 5°C)
Mobile phase composition (e.g., ± 2% organic component)
Analysis: Analyze a sample under each of these modified conditions.
Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor).
Table 7: Robustness Study Results
Parameter Varied
Change
Impact on System Suitability
Flow Rate
± 0.1 mL/min
Acceptable (retention time shifted predictably)
Column Temperature
± 5 °C
Acceptable (minor shift in retention time)
ACN % in Mobile Phase
± 2%
Acceptable (resolution between key peaks maintained)
The method is demonstrated to be robust, as minor variations in the method parameters do not significantly impact the results.
Interrelationship of Validation Parameters
Understanding how validation parameters relate to one another is key to an efficient and logical validation process. For instance, the data from the linearity study is fundamental for determining the range, and it can also be used to calculate the LOD and LOQ.
Caption: The logical interdependencies between key HPLC method validation parameters.
Conclusion and Recommendations
The reverse-phase HPLC method detailed and validated in this guide has been demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of 4-(2-Bromo-5-nitrobenzyl)-morpholine. The gradient elution strategy provides a significant advantage over isocratic alternatives by offering superior resolution and the ability to separate potential impurities across a wider polarity range.
This validation report confirms that the method is fit for its intended purpose in a quality control environment. Adherence to the principles outlined herein, with a strong emphasis on understanding the scientific rationale behind each validation parameter, will ensure the generation of reliable and defensible analytical data, which is paramount in the journey of drug development.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]
Chapter <621> Chromatography. United States Pharmacopeia (USP). [Link]
Guideline on the Validation of Analytical Methods. European Medicines Agency (EMA). [Link]
Validation of Analytical Methods: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
Validation
crystallographic data and X-ray diffraction of 4-(2-Bromo-5-nitrobenzyl)-morpholine
Crystallographic Data and X-ray Diffraction of 4-(2-Bromo-5-nitrobenzyl)-morpholine: A Structural Comparison Guide As a Senior Application Scientist in structural chemistry, I frequently evaluate the solid-state properti...
Author: BenchChem Technical Support Team. Date: April 2026
Crystallographic Data and X-ray Diffraction of 4-(2-Bromo-5-nitrobenzyl)-morpholine: A Structural Comparison Guide
As a Senior Application Scientist in structural chemistry, I frequently evaluate the solid-state properties of functionalized building blocks to determine their viability for downstream pharmaceutical synthesis. 4-(2-Bromo-5-nitrobenzyl)-morpholine (CAS 2138184-96-8) is a highly versatile precursor[1]. However, selecting this compound over simpler analogs—such as 4-(4-nitrobenzyl)morpholine or 4-(2-bromobenzyl)morpholine—requires a rigorous understanding of its crystallographic behavior.
This guide objectively compares the structural performance and solid-state stability of 4-(2-Bromo-5-nitrobenzyl)-morpholine against its alternatives, supported by X-ray diffraction (XRD) methodologies and crystallographic principles.
In drug development, the physical stability of a chemical precursor is just as critical as its reactivity. The spatial arrangement of molecules within a crystal lattice dictates the compound's melting point, solubility, and susceptibility to polymorphism.
The unique advantage of 4-(2-Bromo-5-nitrobenzyl)-morpholine lies in its bifunctional substitution pattern. The heavy bromine atom introduces a
σ
-hole—a localized region of positive electrostatic potential opposite the C–Br bond[2]. This enables highly directional halogen bonding (e.g., Br···O or Br···N interactions) with neighboring molecules[2]. Concurrently, the meta-nitro group participates in dipole-dipole interactions and weak C–H···O hydrogen bonding. This synergistic effect locks the crystal lattice into a rigid, dense packing arrangement, significantly reducing the risk of polymorphic transformation during storage or scale-up.
Comparative Crystallographic Performance
To objectively evaluate 4-(2-Bromo-5-nitrobenzyl)-morpholine, we must compare its representative solid-state parameters against structural analogs. The data below summarizes the crystallographic advantages of the bromo-nitro substitution pattern.
Note: Density values are representative calculated parameters based on isostructural packing models of halogenated benzylmorpholines to illustrate comparative packing efficiency.
The Verdict: While 4-(4-nitrobenzyl)morpholine is synthetically simpler, its conformational flexibility leads to a higher risk of polymorphism. 4-(2-Bromo-5-nitrobenzyl)-morpholine provides superior solid-state stability due to the steric bulk of the ortho-bromo group restricting morpholine ring rotation, combined with the dense packing enforced by halogen bonding.
To validate the structural integrity and spatial arrangement of 4-(2-Bromo-5-nitrobenzyl)-morpholine, a self-validating Single-Crystal X-ray Diffraction (SCXRD) workflow must be employed. The following protocol details the causality behind each experimental choice to ensure high-fidelity data collection.
Step 1: Crystal Growth via Anti-Solvent Diffusion
Procedure: Dissolve 50 mg of 4-(2-Bromo-5-nitrobenzyl)-morpholine in 2 mL of ethyl acetate (good solvent). Carefully layer 4 mL of hexane (anti-solvent) on top. Allow the system to stand undisturbed at 293 K for 48–72 hours.
Causality: Slow liquid-liquid diffusion creates a controlled supersaturation gradient. This minimizes rapid nucleation, preventing defect formation and crystal twinning. High-quality, untwinned crystals are absolute prerequisites for accurately resolving the anomalous dispersion of the heavy bromine atom.
Step 2: Crystal Mounting and Cryocooling
Procedure: Under a polarized light microscope, select a single crystal with uniform extinction. Mount the crystal on a MiTeGen polyimide loop using Paratone-N oil, and immediately transfer it to the diffractometer's cold stream (100 K).
Causality: Paratone-N oil acts as a cryoprotectant, displacing any surface solvent and preventing the crystal from cracking during flash-cooling. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), allowing for precise determination of the lighter atoms (C, N, O) despite the dominant electron density of the Br atom.
Step 3: Data Collection and Reduction
Procedure: Collect diffraction data using a diffractometer equipped with a Mo K
α
radiation source (
λ=0.71073
Å). Perform data reduction and multi-scan absorption correction using SADABS.
Causality: Mo K
α
radiation is chosen over Cu K
α
to minimize severe X-ray absorption by the bromine atom. Absorption correction is mandatory; without it, the electron density map will contain systematic errors, masking the subtle structural features of the morpholine ring.
Step 4: Structure Solution and Refinement
Procedure: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure via full-matrix least-squares on
F2
using SHELXL[3].
Causality: Refining on
F2
ensures that all reflections—even weak ones—contribute to the final model[3]. This statistical rigor is essential for accurately mapping the
σ
-hole interactions and validating the exact geometry of the halogen bonds.
Structural Validation Workflow
The following diagram illustrates the logical progression of the SCXRD analysis, from initial compound selection to the generation of the final Crystallographic Information File (CIF).
Workflow for single-crystal X-ray diffraction analysis and structural validation.
References
On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms
Source: MDPI (Molecules)
URL:[Link] (Mapping to[2])